DprE1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl N-[2-[[4-(piperidine-1-carbonyl)benzoyl]amino]thiophene-3-carbonyl]carbamate |
InChI |
InChI=1S/C20H21N3O5S/c1-28-20(27)22-17(25)15-9-12-29-18(15)21-16(24)13-5-7-14(8-6-13)19(26)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)(H,22,25,27) |
InChI Key |
HBXACXQRFJZTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
DprE1-IN-4: A Technical Guide to its Mechanism of Action as a Non-Covalent Inhibitor of a Key Mycobacterial Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis therapeutics. This document provides a detailed technical overview of the mechanism of action of DprE1-IN-4, a potent, orally active, non-covalent inhibitor of DprE1. Quantitative data for this compound and other notable DprE1 inhibitors are presented, alongside detailed experimental protocols for key assays. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's function and evaluation.
Introduction to DprE1 and its Role in Mycobacterial Cell Wall Synthesis
The mycobacterial cell wall is a complex and unique structure essential for the survival and pathogenicity of Mycobacterium tuberculosis. A key component of this wall is arabinogalactan. The biosynthesis of arabinogalactan relies on the precursor decaprenylphosphoryl-arabinose (DPA), which is synthesized from decaprenylphosphoryl-ribose (DPR) in a two-step epimerization reaction catalyzed by the DprE1 and DprE2 enzymes.[1][2]
DprE1, a flavoenzyme, catalyzes the first step: the oxidation of DPR to decaprenylphosphoryl-2'-keto-β-D-erythro-pentofuranose (DPX).[2] DprE2 then reduces DPX to DPA.[2] Inhibition of DprE1 halts the production of DPA, thereby disrupting arabinogalactan synthesis and leading to bacterial cell death.[1] This makes DprE1 a highly vulnerable and attractive target for the development of new anti-tuberculosis drugs.[3]
This compound: A Non-Covalent Inhibitor
This compound is a potent inhibitor that acts through a non-covalent mechanism.[1] Unlike covalent inhibitors that form a permanent bond with the enzyme, typically with a cysteine residue (Cys387) in the active site, non-covalent inhibitors like this compound bind reversibly to the enzyme through interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3][4] This distinction is critical for understanding its pharmacological profile and potential for resistance development.
The non-covalent binding of this compound blocks the active site of the DprE1 enzyme, preventing the substrate (DPR) from binding and being oxidized. This leads to the depletion of the DPA pool, disrupting the synthesis of the essential cell wall components, arabinogalactan and lipoarabinomannan.[3][5]
Quantitative Data
The inhibitory activity of this compound and other key DprE1 inhibitors is summarized below.
| Inhibitor | Type | DprE1 IC50 | M. tuberculosis H37Rv MIC | Reference |
| This compound | Non-covalent | 0.90 µg/mL | 0.12 µg/mL | [1] |
| BTZ043 | Covalent | 4.5 µM | 2.3 nM | [2][6] |
| PBTZ169 (Macozinone) | Covalent | Not explicitly found | Potent in vitro | [7] |
| TBA-7371 | Non-covalent | 10 nM | 0.78-3.12 µM | [8][9] |
| OPC-167832 (Quabodepistat) | Non-covalent | 0.258 µM | 0.0005 µg/mL | [10][11] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DprE1 inhibitors.
DprE1 Enzyme Inhibition Assay (DCPIP Assay)
This spectrophotometric assay is commonly used to determine the enzymatic activity of DprE1.
Principle: The assay measures the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by the FAD-dependent DprE1 enzyme during the oxidation of its substrate. The reduction of blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.
Protocol:
-
Reagents:
-
Purified recombinant DprE1 enzyme.
-
Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog of DPR.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Assay Buffer: e.g., 50 mM Glycyl-glycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35.[3]
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, DCPIP, and the DprE1 enzyme.
-
The inhibitor, at various concentrations, is added to the reaction mixture and incubated for a specific period (e.g., 7 minutes).[2]
-
The reaction is initiated by the addition of the substrate (FPR).
-
The decrease in absorbance at 600 nm is measured over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of M. tuberculosis is exposed to serial dilutions of the inhibitor in a suitable growth medium. After an incubation period, the presence or absence of visible growth is recorded.
Protocol:
-
Reagents and Materials:
-
M. tuberculosis strain (e.g., H37Rv).
-
Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inhibitor (e.g., this compound) serially diluted.
-
96-well microplates.
-
-
Procedure:
-
A bacterial inoculum is prepared and standardized to a specific cell density.
-
Serial dilutions of the inhibitor are prepared in the microplate wells.
-
The bacterial inoculum is added to each well.
-
Control wells (no inhibitor) are included.
-
The plates are incubated at 37°C for a defined period (e.g., 7-14 days).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible growth of bacteria is observed.
-
Visualizations
DprE1 Signaling Pathway
Caption: The DprE1/DprE2 pathway for DPA biosynthesis and its inhibition by this compound.
Experimental Workflow for DprE1 Inhibition Assay
Caption: Workflow for determining the IC50 of a DprE1 inhibitor using the DCPIP assay.
Covalent vs. Non-Covalent Inhibition of DprE1
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
DprE1-IN-4: A Technical Guide to a Novel Noncovalent Inhibitor of a Key Tuberculosis Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics that act on new targets. Decaprenyl-phosphoryl-β-D-ribose 2ʹ-oxidase (DprE1) is a crucial and highly vulnerable flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. Its absence in humans makes it an ideal target for drug development. This document provides a comprehensive technical overview of DprE1-IN-4, a potent, orally active, noncovalent inhibitor of DprE1. We consolidate available in vitro and in vivo data, present detailed standard experimental protocols for inhibitor evaluation, and illustrate key pathways and workflows using logical diagrams.
Introduction: The Role of DprE1 in Mycobacterial Cell Wall Synthesis
The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and pathogenicity. A key component of this wall is arabinogalactan, a polymer of arabinose and galactose. The sole donor for the arabinose units in this polymer is decaprenyl-phospho-arabinose (DPA).[1][2]
The synthesis of DPA is a two-step epimerization process catalyzed by the DprE1/DprE2 enzyme complex.[3][4]
-
DprE1 (Decaprenyl-phosphoryl-β-D-ribose 2ʹ-oxidase) , a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes decaprenyl-phosphoryl-β-D-ribose (DPR) to form the intermediate decaprenyl-phosphoryl-2′-keto-D-erythro-pentofuranose (DPX).[1][3]
-
DprE2 then reduces DPX to generate DPA.[3]
Inhibition of DprE1 halts the production of DPA, thereby blocking arabinogalactan synthesis, compromising cell wall integrity, and leading to bacterial death.[2] This mechanism makes DprE1 a highly attractive target for novel anti-tuberculosis agents. Inhibitors of DprE1 are broadly classified into two categories: covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site, and noncovalent inhibitors, which bind reversibly.[5] Noncovalent inhibitors may offer advantages such as improved safety profiles and a reduced potential for the development of resistance.[5]
Figure 1: DprE1/DprE2 pathway and noncovalent inhibition.
This compound: Quantitative Data Overview
This compound is a potent, orally active, noncovalent inhibitor of the DprE1 enzyme. All data presented below is sourced from the commercial supplier MedchemExpress and should be considered in that context.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Strain | Value (μg/mL) |
| IC50 | DprE1 Enzyme | 0.90 |
| MIC | M. tuberculosis H37Rv | 0.12 |
| MIC | Drug-Resistant TB Strain | 0.24 |
| MIC | Clinical Isolate 13946a | 0.24 |
| MIC | Clinical Isolate 14862b | 0.24 |
| MIC | PBTZ169-Resistant Strain | 0.48 |
Data Source: MedchemExpress.
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) |
| Mouse | Oral (p.o.) | 50 | 486 | 657 |
Data Source: MedchemExpress.
Experimental Protocols
The following sections detail standardized methodologies for the evaluation of DprE1 inhibitors like this compound.
DprE1 Enzyme Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. One common method involves monitoring the conversion of the substrate (DPR) to the product (DPX).
Materials:
-
Purified recombinant Mtb DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)
-
Cofactor: Flavin adenine dinucleotide (FAD)
-
Electron acceptor (for enzyme turnover in vitro), e.g., 2,6-dichlorophenolindophenol (DCPIP) or menaquinone
-
Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the purified DprE1 enzyme in the assay buffer to the desired working concentration.
-
Reaction Mixture: In each well of a 96-well plate, add the following:
-
Assay Buffer
-
FAD solution (final concentration ~1 mM)
-
Test compound dilution or DMSO (for control wells)
-
-
Pre-incubation: Add the DprE1 enzyme solution to the wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPR substrate and the electron acceptor (e.g., DCPIP).
-
Measurement: Immediately begin monitoring the reaction kinetics using a plate reader. If using DCPIP, this can be done by measuring the decrease in absorbance at 600 nm.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mycobacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis. The broth microdilution method is commonly used.
Materials:
-
M. tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compound (this compound) dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in 7H9 broth. Include a drug-free well (positive control for growth) and a media-only well (negative control for sterility).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Growth Assessment: After incubation, add the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
In Vivo Efficacy in an Acute Mouse Model of Tuberculosis
This protocol provides a general framework for assessing the in vivo bactericidal activity of a compound in an acute infection model.
Materials:
-
Specific pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber (e.g., Glas-Col)
-
Test compound formulation (e.g., this compound in a suitable vehicle like 0.5% methylcellulose)
-
Sterile PBS and 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv, designed to deliver approximately 100-200 bacilli to the lungs.
-
Treatment Initiation: Begin treatment one day post-infection (Day 1). Administer this compound orally (p.o.) once daily at the desired dose (e.g., 50 mg/kg) for a specified duration (e.g., 2-4 weeks). A control group should receive the vehicle only.
-
Monitoring: Monitor the health and weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period (and for a baseline group at Day 1), euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile PBS.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates onto 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colonies to determine the colony-forming units (CFU) per organ. Calculate the log10 CFU reduction for the treated groups compared to the vehicle control group at the endpoint and the baseline group at Day 1. Significant bactericidal activity is demonstrated by a substantial reduction in bacterial load.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4p8n - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN118 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to DprE1-IN-4: A Non-Covalent Inhibitor of a Key Tuberculosis Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. DprE1 represents a highly vulnerable target, and inhibitors like this compound offer a promising avenue for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies associated with this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical structure:
Chemical Formula: C₂₃H₂₂F₃N₅O₃ Molecular Weight: 489.45 g/mol CAS Number: 2244710-09-5 Canonical SMILES: O=C(NC1=CC=C(OC(F)(F)F)C=C1)C2=CN=C(N3CCN(C(C)=O)CC3)N=C2
Mechanism of Action and Signaling Pathway
DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 blocks the synthesis of these crucial polysaccharides, leading to compromised cell wall integrity and ultimately, bacterial death.[3]
This compound acts as a non-covalent inhibitor, meaning it binds to the enzyme through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond with the active site cysteine residue (Cys387) like many benzothiazinone-based DprE1 inhibitors.[4][5] This reversible binding mechanism can offer advantages in terms of safety and pharmacokinetic profiles.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay |
| IC₅₀ | 0.90 µg/mL | DprE1 Enzyme Inhibition Assay |
Table 1: In vitro inhibitory activity of this compound against purified M. tuberculosis DprE1 enzyme.
| M. tuberculosis Strain | MIC (µg/mL) |
| H37Rv (drug-susceptible) | 0.12 |
| Drug-resistant clinical isolate | 0.24 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against different strains of M. tuberculosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize DprE1 inhibitors like this compound.
DprE1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. A common method is a fluorescence-based assay that monitors the reduction of a substrate by the enzyme.
-
Reagents and Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme.
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog.
-
Electron acceptor (e.g., menaquinone).
-
Fluorescent probe (e.g., resazurin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween-20).
-
This compound and control compounds dissolved in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the DprE1 enzyme to the wells of a 96-well plate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (DPR) and the electron acceptor.
-
Add the fluorescent probe (resazurin). The reduction of resazurin to the highly fluorescent resorufin is coupled to the oxidation of the FAD cofactor of DprE1.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 560 nm and emission at 590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using graphing software.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, a broth microdilution method is commonly used.
-
Reagents and Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
This compound and control antibiotics.
-
96-well microplates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a specific optical density (OD₆₀₀).
-
Prepare two-fold serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth by visual inspection or by measuring the OD₆₀₀.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
Experimental Workflow
The discovery and development of a novel anti-tubercular agent like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.
Conclusion
This compound represents a promising lead compound in the fight against tuberculosis. Its non-covalent mechanism of action and potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis highlight the potential of targeting the DprE1 enzyme. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel anti-tubercular therapies. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapy is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
DprE1-IN-4 (CAS 2419160-96-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of DprE1-IN-4, a potent and orally active noncovalent inhibitor of the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This document consolidates available data on its biological activity, mechanism of action, and key experimental methodologies.
Core Properties and Biological Activity
This compound has emerged as a significant anti-tubercular agent due to its potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its primary mechanism of action is the noncovalent inhibition of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/Strain | Reference |
| DprE1 Inhibition (IC50) | 0.90 µg/mL | M. tuberculosis | [1][2] |
| MIC vs. M. tuberculosis H37Rv | 0.12 µg/mL | M. tuberculosis H37Rv | [1][2] |
| MIC vs. Drug-Resistant Strain | 0.24 µg/mL | Drug-Resistant M. tuberculosis | [1][2] |
| Plasma Exposure (AUC0-∞) | 657 ng·h/mL | In vivo (oral, 50 mg/kg) | [2][3] |
| Max. Plasma Concentration (Cmax) | 486 ng/mL | In vivo (oral, 50 mg/kg) | [2][3] |
| Oral Bioavailability (F) | 7.9% | In vivo | [2][3] |
Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis
DprE1 is a key flavoenzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[4][5] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][6] DPA serves as the sole donor of arabinofuranosyl residues for the synthesis of arabinan.[7][8] By inhibiting DprE1, this compound effectively blocks the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[4]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
DprE1 Enzyme Inhibition Assay
A common method to determine the IC50 of DprE1 inhibitors is a radio-TLC based assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DprE1 and DprE2 enzymes, 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) as the substrate, and the test compound (this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of 14C-DPR to decaprenylphosphoryl-β-D-arabinose (DPA).
-
Extraction: Quench the reaction and extract the lipids.
-
TLC Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and separate the components.
-
Quantification: Visualize the radiolabeled spots corresponding to DPR and DPA and quantify their intensities.
-
IC50 Determination: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis can be determined using the broth microdilution method.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv or a drug-resistant strain.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C.
-
MIC Reading: After a defined incubation period (typically 7-14 days), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Mouse Model of Tuberculosis
The bactericidal activity of this compound can be evaluated in an acute mouse model of tuberculosis.
Methodology:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol with a low dose of M. tuberculosis.
-
Treatment: After a pre-determined period to allow for the establishment of infection, administer this compound orally once daily for a specified duration (e.g., 4 weeks).
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Data Analysis: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ. Compare the CFU counts in the treated groups to the untreated control group to assess the efficacy of the compound.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches [ouci.dntb.gov.ua]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of DprE1-IN-4: A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for the development of new antitubercular drugs. DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity and pharmacokinetic profile. Due to the limited availability of public information on the specific discovery and synthesis of this compound, this document also presents a representative workflow for the discovery and synthesis of novel DprE1 inhibitors, drawing from established methodologies in the field.
Introduction to DprE1 as a Drug Target
The cell wall of Mycobacterium tuberculosis is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-arabinose (DPA). The conversion of decaprenylphosphoryl-ribose (DPR) to DPA is catalyzed by the DprE1/DprE2 enzymatic complex.[1] DprE1, a flavoenzyme, is responsible for the oxidation of DPR to an intermediate, which is then reduced by DprE2 to form DPA.[1]
Inhibition of DprE1 disrupts the synthesis of arabinogalactan, leading to a compromise in the structural integrity of the bacterial cell wall and ultimately resulting in cell lysis and death.[1] The absence of a human homolog for DprE1 makes it an attractive target for selective antimycobacterial therapy with a potentially high therapeutic index.
This compound: A Profile
This compound has been identified as a potent non-covalent inhibitor of DprE1. The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Strain |
| IC50 | 0.90 µg/mL | DprE1 Enzyme |
| MIC | 0.12 µg/mL | M. tuberculosis H37Rv |
| MIC | 0.24 µg/mL | Drug-resistant M. tuberculosis strain |
| MIC | 0.24 µg/mL | M. tuberculosis clinical isolate 13946a |
| MIC | 0.48 µg/mL | PBTZ169-resistant M. tuberculosis strain |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Dose | Value |
| AUC0-∞ | Oral | 50 mg/kg | 657 ng·h/mL |
| Cmax | Oral | 50 mg/kg | 486 ng/mL |
| Oral Bioavailability (F) | Oral | 50 mg/kg | 7.9% |
Data sourced from MedchemExpress product information.[1]
Representative Drug Discovery and Synthesis Workflow for DprE1 Inhibitors
While the specific details for this compound are not publicly available, a general workflow for the discovery and synthesis of novel DprE1 inhibitors can be outlined.
Drug Discovery Workflow
The discovery of new DprE1 inhibitors typically follows a structured process from initial screening to lead optimization.
Representative Synthesis Pathway
The synthesis of DprE1 inhibitors often involves multi-step organic synthesis. Below is a representative, hypothetical synthesis scheme for a generic non-covalent DprE1 inhibitor with a core scaffold.
Experimental Protocols (Representative)
The following are representative protocols for key experiments in the evaluation of DprE1 inhibitors. These are generalized and would be adapted for specific compounds.
DprE1 Inhibition Assay (Biochemical)
This assay measures the direct inhibition of the DprE1 enzyme.
-
Reagents and Materials:
-
Purified recombinant DprE1 enzyme
-
DPR (substrate)
-
FAD (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the product)
-
384-well microplates
-
-
Procedure:
-
Add assay buffer to all wells of a microplate.
-
Add test compounds at various concentrations.
-
Add DprE1 enzyme and FAD to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, DPR.
-
Incubate for a specific reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin solution (for viability assessment)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis
This experiment evaluates the ability of the compound to reduce the bacterial load in an infected animal model.
-
Animal Model:
-
BALB/c or C57BL/6 mice
-
-
Procedure:
-
Infect mice with an aerosolized dose of M. tuberculosis.
-
After a pre-determined period to establish infection (e.g., 4 weeks), begin treatment with the test compound (e.g., this compound) administered orally at a specific dose and frequency.
-
Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid).
-
After the treatment period (e.g., 4 weeks), euthanize the mice.
-
Harvest the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the test compound.
-
Mechanism of Action: Signaling Pathway
DprE1 inhibitors act by blocking a critical step in the mycobacterial cell wall synthesis pathway.
Conclusion
This compound is a promising new agent in the fight against tuberculosis, demonstrating potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as oral bioavailability in animal models. While detailed public information on its discovery and synthesis is currently limited, the established methodologies for identifying and developing DprE1 inhibitors provide a clear framework for its continued development. Further research and publication of detailed studies will be crucial for a complete understanding of the therapeutic potential of this compound.
References
Target Validation of DprE1-IN-4: A Non-Covalent Inhibitor for Tuberculosis Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. One of the most promising new targets for anti-tubercular drug discovery is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Its inhibition leads to bacterial cell death, and its absence in humans makes it an attractive target for selective toxicity. This guide focuses on the target validation of a specific non-covalent DprE1 inhibitor, DprE1-IN-4, summarizing its in vitro and in vivo efficacy, and detailing the experimental protocols for its validation.
This compound: A Potent Non-Covalent Inhibitor
This compound is a potent and orally active non-covalent inhibitor of DprE1. Unlike covalent inhibitors that often contain a nitro group and form an irreversible bond with a cysteine residue (Cys387) in the DprE1 active site, non-covalent inhibitors like this compound offer a different modality of interaction, which can be advantageous in terms of specificity and potential for reduced off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency against the DprE1 enzyme and its efficacy against M. tuberculosis.
| Parameter | Value | Description |
| IC50 | 0.90 µg/mL | The half maximal inhibitory concentration against the DprE1 enzyme. |
| M. tuberculosis Strain | MIC (µg/mL) | Description |
| H37Rv | 0.12 | Standard drug-susceptible laboratory strain. |
| Drug-Resistant Strain | 0.24 | A clinical isolate with resistance to other anti-tubercular drugs. |
| 13946a | 0.24 | Clinically isolated strain. |
| 14862b | 0.24 | Clinically isolated strain. |
| PBTZ169-resistant strain | 0.48 | A strain resistant to a covalent DprE1 inhibitor. |
| Parameter | Administration | Dose (mg/kg) | Value | Unit |
| Cmax | Oral | 50 | 486 | ng/mL |
| (AUC)0-∞ | Oral | 50 | 657 | ng·h/mL |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the DprE1 signaling pathway and the general experimental workflow for the validation of DprE1 inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of DprE1 inhibitors are provided below.
DprE1 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the IC50 of DprE1 inhibitors.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM potassium glutamate, 0.002% Brij 35
-
This compound or other test compounds
-
96-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a reaction mixture containing the DprE1 protein, FAD, HRP, and Amplex Red in the assay buffer. The concentration of DprE1 should be optimized to yield a robust signal.
-
Add serial dilutions of this compound (or other test compounds) to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the reaction mixture to the wells containing the test compounds.
-
Initiate the reaction by adding the substrate, FPR, to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Broth Microdilution)
This protocol is based on the EUCAST reference method for broth microdilution.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound or other test compounds
-
Sterile 96-well U-shaped microtiter plates with lids
-
Inoculum preparation materials (glass beads, sterile water)
-
McFarland standard (0.5)
-
Inverted mirror or plate reader for reading results
Procedure:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis by suspending colonies in sterile water with glass beads and vortexing. Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in the wells.
-
Add the prepared inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C.
-
Read the plates visually using an inverted mirror as soon as the drug-free control shows visible growth (typically 10-21 days).
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes a general procedure for assessing the in vivo efficacy of an anti-tubercular compound in an acute mouse model.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv
-
Aerosol exposure system for infection
-
This compound formulated for oral gavage (e.g., in 1% carboxymethylcellulose and 0.5% Tween 80)
-
Standard anti-TB drugs for control groups (e.g., isoniazid, rifampicin)
-
Materials for euthanasia and organ harvesting
-
Middlebrook 7H11 agar plates for CFU enumeration
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Allow the infection to establish for a set period (e.g., 2-4 weeks).
-
Randomize mice into treatment groups: vehicle control, this compound (at various doses), and a positive control group receiving a standard anti-TB drug regimen.
-
Administer the treatments daily or as per the experimental design (e.g., 5 days a week) via oral gavage for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in the organs.
-
Compare the CFU counts between the treatment groups and the vehicle control to assess the bactericidal or bacteriostatic activity of this compound.
Conclusion
This compound represents a promising non-covalent inhibitor of a key enzyme in M. tuberculosis cell wall biosynthesis. The quantitative data clearly demonstrates its potent in vitro activity against both drug-sensitive and drug-resistant strains, as well as favorable pharmacokinetic properties and significant in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel DprE1 inhibitors, which are crucial in the global fight against tuberculosis.
In Vitro Activity of DprE1 Inhibitors Against Mycobacterium tuberculosis H37Rv: A Technical Overview
Disclaimer: This document summarizes the in vitro activity of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor PBTZ169 (macozinone) against Mycobacterium tuberculosis H37Rv. Extensive literature searches did not yield specific data for a compound designated "DprE1-IN-4." PBTZ169 is a well-characterized, potent DprE1 inhibitor currently in clinical development and serves as a representative compound for this class of antitubercular agents.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1] Its absence in humans makes it an attractive and specific target for the development of novel anti-tuberculosis drugs.[2] DprE1 inhibitors are broadly classified into two groups based on their mechanism of action: covalent and non-covalent inhibitors.[2]
PBTZ169 is a potent covalent inhibitor belonging to the benzothiazinone (BTZ) class of compounds.[2][3] It acts as a suicide substrate for DprE1, leading to irreversible inhibition of the enzyme and subsequent bactericidal activity against M. tuberculosis.[1][3] This technical guide provides a detailed overview of the in vitro activity of PBTZ169 against the standard laboratory strain M. tuberculosis H37Rv, including quantitative data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Quantitative In Vitro Activity
The in vitro potency of PBTZ169 against M. tuberculosis H37Rv has been determined using various microbiological assays. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The data presented below has been compiled from multiple studies.
| Parameter | Value (ng/mL) | Value (mg/L) | Value (nM) | Reference(s) |
| MIC | 0.2 | - | 0.3 | [2][4] |
| MIC | 0.3 | - | - | [5][6][7] |
| MIC99 | ≤0.19 | - | - | [3] |
| MIC50 | - | - | 2.5 | [8] |
| MIC90 | - | ≤0.016 | - | [4] |
Experimental Protocols
The in vitro activity of PBTZ169 against M. tuberculosis H37Rv is typically determined using broth microdilution methods. The following are detailed protocols based on established methodologies.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
PBTZ169 stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared to a McFarland standard of 0.5.[4]
-
The bacterial suspension is then diluted to a final concentration of 105 CFU/mL in 7H9 broth.[4]
-
Two-fold serial dilutions of PBTZ169 are prepared in the 96-well plates containing 100 µL of 7H9 broth. The final concentrations of PBTZ169 typically range from 0.016 to 32 mg/L.[4]
-
100 µL of the diluted bacterial inoculum is added to each well.[4]
-
The plates are incubated at 37°C for 7 to 10 days.[4]
-
The MIC is defined as the lowest concentration of PBTZ169 that inhibits visible growth of the bacteria.[4]
Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC and is a common method for assessing the viability of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
PBTZ169 stock solution
-
Resazurin solution (0.025% wt/vol)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
M. tuberculosis H37Rv is grown to the log phase (OD600 of 0.4 to 0.8) and then diluted.[9]
-
100 µL of the bacterial suspension (approximately 3 x 103 cells) is added to the wells of a 96-well plate.[9]
-
Two-fold serial dilutions of PBTZ169 are made in the wells.
-
The plates are incubated for 6 days at 37°C.[9]
-
After incubation, 10 µL of 0.025% resazurin solution is added to each well.[9]
-
The plates are incubated for an additional 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizations
Mechanism of Action of Covalent DprE1 Inhibitors
The following diagram illustrates the mechanism of action of covalent DprE1 inhibitors like PBTZ169.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Pharmacokinetics of DprE1 Inhibitors: A Case Study of BTZ-043
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "DprE1-IN-4." Therefore, this technical guide provides a comprehensive overview of the pharmacokinetics of a well-characterized and clinically relevant DprE1 inhibitor, BTZ-043 , as a representative example for this class of antitubercular agents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to DprE1 and BTZ-043
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. It is essential for the formation of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall. Inhibition of DprE1 leads to disruption of the cell wall integrity and subsequent bacterial cell death, making it a prime target for novel anti-tuberculosis drugs.
BTZ-043 is a potent, first-in-class benzothiazinone that acts as a suicide inhibitor of DprE1. It has demonstrated strong bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in preclinical and clinical studies. Understanding the pharmacokinetic profile of DprE1 inhibitors like BTZ-043 is crucial for optimizing their therapeutic efficacy and safety.
Mechanism of Action of BTZ-043
BTZ-043 is a prodrug that is activated by the reduced flavin adenine dinucleotide (FADH2) cofactor within the DprE1 active site. The nitro group of BTZ-043 is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible covalent modification leads to the inactivation of the enzyme.[1][2][3][4]
Pharmacokinetics of BTZ-043
The pharmacokinetic profile of BTZ-043 has been evaluated in various preclinical species and in human clinical trials. A summary of key pharmacokinetic parameters is presented below.
Preclinical Pharmacokinetics
Table 1: Summary of Preclinical Pharmacokinetic Parameters of BTZ-043
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse (BALB/c) | 25 (neat suspension) | Oral | - | - | 243 | - | [5] |
| 25 (ADN formulation) | Oral | - | - | 1956 | - | [5] | |
| 2.5 (ADN formulation) | Intranasal | - | - | - | - | [5] | |
| Guinea Pig | 50 | Oral | 1205 (mean) | 1 | - | - | [6] |
| 400 (multidose) | Oral | 1331 (Day 8) | 1 | - | - | [6] |
ADN: Amorphous Drug Nanoparticles. Data for Cmax, Tmax, and half-life for some mouse studies were not explicitly provided in the summarized source.
Clinical Pharmacokinetics (Phase 1b/2a Trial in Humans)
A first-in-human study of BTZ-043 administered as an oral suspension revealed rapid absorption, metabolism, and elimination.[7]
Table 2: Summary of Human Pharmacokinetic Parameters of BTZ-043 and its Metabolites (Single Ascending Dose)
| Analyte | Dose (mg) | Cmax (µg/L) (Geometric Mean) | Tmax (h) (Median) | AUC0–t (h·µg/L) (Geometric Mean) | Half-life (h) (Geometric Mean) | Reference |
| BTZ-043 | 125 | 100.1 | 1.5 | 227.3 | 1.9 | [7] |
| 250 | 254.1 | 1.5 | 609.1 | 1.8 | [7] | |
| 500 | 832.1 | 1.5 | 1978.8 | 1.8 | [7] | |
| Metabolite M1 | 125 | 124.7 | 7.0 | 2045.2 | 8.4 | [7] |
| 250 | 185.7 | 8.5 | 3215.3 | 9.0 | [7] | |
| 500 | 231.5 | 8.0 | 4426.6 | 8.7 | [7] | |
| Metabolite M2 | 125 | 1637.8 | 1.5 | 6654.6 | 2.8 | [7] |
| 250 | 2883.3 | 1.0 | 13247.9 | 3.7 | [7] | |
| 500 | 5329.1 | 2.0 | 30854.3 | 3.6 | [7] |
Absorption
BTZ-043 is orally bioavailable, and its absorption can be influenced by formulation. Studies in mice have shown that amorphous drug nanoparticle formulations can significantly increase plasma exposure compared to a neat drug suspension.[5] In humans, BTZ-043 is rapidly absorbed, with a median Tmax of 1.5 to 2 hours.[7]
Distribution
Information on the volume of distribution in humans is not extensively detailed in the provided search results. However, preclinical studies in mice indicate that BTZ-043 distributes to the lungs.[5]
Metabolism
BTZ-043 undergoes rapid and extensive metabolism. The two major metabolites identified are M1 (an amino derivative) and M2 (a Meisenheimer complex).[8] M1 is considered inactive, while the activity of M2 is currently unknown.[7] In vitro studies have shown that BTZ-043 has a low potential for interaction with major CYP450 enzymes.[4] Metabolism has been further elucidated through hepatocyte assays and bile duct fistula studies.[4]
Excretion
The excretion pathways for BTZ-043 have been determined, though specific quantitative data on the routes of elimination (e.g., renal vs. fecal) are not detailed in the provided search results.[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are outlines of key experimental methodologies for assessing the pharmacokinetics of DprE1 inhibitors, based on studies with BTZ-043.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical single-dose pharmacokinetic study in mice to evaluate plasma and lung concentrations of BTZ-043.[5][9]
-
Animals: Healthy BALB/c mice are typically used.[5]
-
Formulation and Dosing: BTZ-043 can be administered orally (e.g., 25 mg/kg) as a suspension or an amorphous drug nanoparticle formulation, or intranasally (e.g., 2.5 mg/kg) as an ADN formulation.[5]
-
Sample Collection: Blood and lung tissue samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7][10]
-
Sample Processing: Blood is centrifuged to separate plasma. Lung tissue is homogenized. Both plasma and homogenized tissue are subjected to protein precipitation (e.g., with acetonitrile) and extraction of the analyte.
-
Bioanalysis: The concentration of BTZ-043 and its metabolites in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][10]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[7]
In Vitro Hepatocyte Metabolism Assay
This assay is used to determine the metabolic stability of a compound in the presence of liver cells, which contain a full complement of metabolic enzymes.[4][11]
-
Hepatocytes: Cryopreserved human or animal (e.g., rat, mouse) hepatocytes are used.
-
Assay Conditions: Hepatocytes are incubated at a specific density (e.g., 0.5 million cells/mL) with the test compound (e.g., 1 µM BTZ-043) at 37°C.[11]
-
Time Points: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a protein precipitating agent like cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance (CLint).
DprE1 Enzymatic Assay
This assay is used to determine the inhibitory activity of a compound against the DprE1 enzyme.[12][13][14]
-
Enzyme and Substrate: Recombinant purified DprE1 enzyme is used with its substrate, decaprenylphosphoryl-β-D-ribose (DPR). A radiolabeled version of the substrate (¹⁴C-DPR) is often employed.[12]
-
Reaction Mixture: The reaction typically contains the enzyme, substrate, and necessary cofactors (e.g., FAD, NAD, ATP, MgCl₂) in a suitable buffer.[12]
-
Inhibition Assay: The enzyme is pre-incubated with the inhibitor (e.g., BTZ-043) for a specific duration before the addition of the substrate to initiate the reaction.[12]
-
Reaction Quenching and Analysis: The reaction is stopped, and the products (decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, DPX, and decaprenylphosphoryl-β-D-arabinofuranose, DPA) are separated from the substrate using thin-layer chromatography (TLC).[12][13]
-
Quantification: The amount of product formed is quantified by detecting the radiolabel, and the inhibitory potency (e.g., IC₅₀) of the compound is determined.
Conclusion
BTZ-043, a representative DprE1 inhibitor, exhibits a pharmacokinetic profile characterized by rapid absorption and extensive metabolism. Its oral bioavailability can be enhanced through advanced formulations. The covalent and irreversible mechanism of action against its target, DprE1, contributes to its potent antimycobacterial activity. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on this promising class of anti-tuberculosis agents. Further research and clinical development of DprE1 inhibitors are crucial in the global effort to combat tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pnas.org [pnas.org]
- 13. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of DprE1-IN-4 with the DprE1/DprE2 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in complex with its partner DprE2, is a critical enzymatic component in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This complex catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are vital constituents of the mycobacterial cell wall.[1][2][3][4] The essentiality of this pathway for bacterial viability has positioned the DprE1/DprE2 complex as a key target for the development of novel anti-tuberculosis therapeutics.[4] DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of DprE1 that has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This guide provides a comprehensive overview of this compound, its interaction with the DprE1/DprE2 complex, the experimental methodologies used for its characterization, and its potential as a therapeutic agent.
The DprE1/DprE2 Complex: Structure and Function
The DprE1/DprE2 complex is a heterodimer that carries out a two-step epimerization of DPR. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, first oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2, an NADH-dependent reductase, reduces DPX to the final product, DPA.[2][3] While crystal structures of DprE1 have been solved, revealing a FAD-binding domain and a substrate-binding domain, a complete structure of the DprE1/DprE2 complex remains to be fully elucidated.[1][5][6] Modeling studies suggest that the two proteins form a stable complex, which may be crucial for efficient substrate channeling and preventing the release of the unstable DPX intermediate.[5][6][7]
This compound: A Non-Covalent Inhibitor
This compound is a potent inhibitor that acts via a non-covalent binding mechanism. Unlike covalent inhibitors, such as the well-studied benzothiazinones (BTZs), which form an irreversible bond with a critical cysteine residue (Cys387) in the active site of DprE1, non-covalent inhibitors like this compound bind reversibly to the enzyme.[8][9][10][11][12] This interaction is thought to occur within the substrate-binding pocket, sterically hindering the binding of the natural substrate, DPR, and thus inhibiting the enzymatic activity of DprE1.[13]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, highlighting its potent anti-mycobacterial activity and favorable pharmacokinetic profile.
| Parameter | Value | Species/Strain | Reference |
| In Vitro Activity | |||
| DprE1 IC50 | 0.90 µg/mL | M. tuberculosis | MedchemExpress |
| MIC vs. M. tuberculosis H37Rv | 0.12 µg/mL | M. tuberculosis | MedchemExpress |
| MIC vs. Drug-Resistant Strain | 0.24 µg/mL | M. tuberculosis | MedchemExpress |
| MIC vs. PBTZ169-Resistant Strain | 0.48 µg/mL | M. tuberculosis | MedchemExpress |
| In Vivo Pharmacokinetics (Mouse Model) | |||
| Administration Route | Oral | Mouse | MedchemExpress |
| Dose | 50 mg/kg | Mouse | MedchemExpress |
| AUC (0-∞) | 657 ng·h/mL | Mouse | MedchemExpress |
| Cmax | 486 ng/mL | Mouse | MedchemExpress |
Signaling Pathways and Experimental Workflows
DprE1/DprE2 Catalytic Pathway and Inhibition by this compound
Caption: DprE1/DprE2 pathway and its non-covalent inhibition.
Experimental Workflow for Characterization of this compound
Caption: Workflow for this compound characterization.
Experimental Protocols
DprE1 Enzymatic Activity Assay (Representative Protocol)
This protocol is based on a commonly used fluorescence-based assay to measure DprE1 activity.
Materials:
-
Purified DprE1 enzyme
-
This compound or other test compounds
-
FAD (Flavin adenine dinucleotide)
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Farnesyl-phosphoryl-β-d-ribofuranose (FPR) as a substrate analog
-
Assay buffer (e.g., 50 mM Glycylglycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing DprE1 protein, FAD, HRP, and Amplex Red in the assay buffer. The concentration of DprE1 should be optimized to obtain a robust signal.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a DMSO control (vehicle).
-
Initiate the reaction by adding the substrate (FPR) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular time intervals. The production of H2O2 by DprE1 is coupled to the HRP-catalyzed conversion of Amplex Red to the fluorescent product, resorufin.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Thermal Shift Assay (TSA) for Target Engagement
Materials:
-
Purified DprE1 protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
PCR plates
Procedure:
-
Prepare a mixture of purified DprE1 protein and SYPRO Orange dye in a suitable buffer.[14][15][16]
-
Add this compound at various concentrations to the wells of a PCR plate. Include a DMSO control.
-
Add the protein-dye mixture to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and record the fluorescence of SYPRO Orange at each temperature increment.[14][15]
-
The melting temperature (Tm) is the temperature at which the protein unfolds, causing the dye to bind to the exposed hydrophobic regions and fluoresce.
-
A shift in the Tm in the presence of this compound compared to the control indicates direct binding of the compound to the protein.
In Vivo Efficacy in a Mouse Model of Tuberculosis (Representative Protocol)
Materials:
-
BALB/c mice
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulated for oral administration
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) for comparison
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.[17][18][19]
-
After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with this compound administered orally at a specified dose and frequency.[17][18]
-
Include a vehicle control group and a positive control group treated with a standard anti-TB drug regimen.
-
At various time points during and after treatment, euthanize cohorts of mice.
-
Homogenize the lungs and spleens of the euthanized mice and plate serial dilutions on Middlebrook 7H11 agar plates to determine the bacterial load (colony-forming units, CFU).
-
Evaluate the efficacy of this compound by comparing the reduction in bacterial load in the treated groups to the control groups.
Conclusion
This compound represents a promising non-covalent inhibitor of the essential mycobacterial enzyme DprE1. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its favorable in vivo pharmacokinetic profile, underscores its potential as a lead compound for the development of new anti-tuberculosis drugs. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel DprE1 inhibitors. Further studies to elucidate the precise binding mode of this compound within the DprE1/DprE2 complex through co-crystallography and advanced molecular modeling will be invaluable for structure-based drug design and the optimization of this promising class of anti-tubercular agents.
References
- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GtR [gtr.ukri.org]
- 3. pnas.org [pnas.org]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, dynamics, and interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 examined by molecular modeling, simulation, and electrostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis, characterization, in vitro and in silico studies of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.wiki [static.igem.wiki]
- 15. pubcompare.ai [pubcompare.ai]
- 16. eubopen.org [eubopen.org]
- 17. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for DprE1 Inhibitors in In Vivo Mouse Models of Tuberculosis
Disclaimer: The following application notes and protocols are based on published data for various DprE1 inhibitors. Specific details for a compound designated "DprE1-IN-4" are not available in the public domain. Researchers should adapt these guidelines based on the specific properties of their test compound.
Introduction
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinans, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[1][2] This mechanism makes DprE1 a promising target for novel anti-tuberculosis drugs, especially in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[2] Several DprE1 inhibitors, such as BTZ-043, PBTZ169, TBA-7371, and OPC-167832, have shown significant efficacy in preclinical in vivo mouse models of tuberculosis.[1][6][7]
These notes provide a comprehensive overview of the application of DprE1 inhibitors in in vivo mouse models of tuberculosis, including dosage, administration, and efficacy assessment protocols.
Mechanism of Action of DprE1 Inhibitors
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[8] DPA is the arabinosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[8] DprE1 inhibitors block this pathway, leading to the cessation of cell wall synthesis and subsequent bactericidal effects.[2]
Many covalent DprE1 inhibitors contain a nitro group which, upon reduction by the FAD cofactor within the enzyme, forms a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[8][9] Non-covalent inhibitors also bind to the active site and disrupt enzyme function.[1]
Signaling Pathway Diagram
Caption: DprE1 pathway and the inhibitory action of DprE1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for representative DprE1 inhibitors from preclinical studies.
Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| BTZ-043 | 0.008[10] |
| PBTZ169 | <0.008 |
| TBA-7371 | >0.008 |
| OPC-167832 | <0.008 |
| Pyrimidine Derivative | 0.6 - 1.7 µM |
| Thiophene-benzenesulfonamide | 0.023 |
Table 2: In Vivo Efficacy of DprE1 Inhibitors in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosage | Duration | Efficacy (Log10 CFU Reduction) | Reference |
| BTZ-043 | C3HeB/FeJ | 100 mg/kg, daily | 2 months | Significant reduction in lung and spleen bacterial burdens | [7][11] |
| Pyrimidine Derivative | Acute model | 30 mg/kg | Not specified | 2.1 in lung, 1.3 in spleen | [9] |
| TBA-7371 | C3HeB/FeJ | Not specified | 2 months | Significant efficacy | [6] |
| PBTZ169 | C3HeB/FeJ | Not specified | 2 months | Significant efficacy | [6] |
| OPC-167832 | C3HeB/FeJ | Not specified | 2 months | Superior efficacy, even at low doses | [6] |
Table 3: Pharmacokinetic and Toxicity Data
| Compound/Parameter | Value | Species | Notes |
| Pyrimidine Derivative (T1/2) | 4.1 h at 10 mg/kg | Mouse | Favorable pharmacokinetic properties.[9] |
| Novel DprE1 Inhibitors (Safe Dose) | 300 mg/kg | Mouse | No toxic effects observed in acute and subacute toxicity studies.[12] |
| Novel DprE1 Inhibitors (Toxic Dose) | 500 mg/kg | Mouse | Resulted in some deaths and histopathological damage.[12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Chronic Tuberculosis Mouse Model
This protocol is based on studies using the C3HeB/FeJ mouse model, which develops caseous necrotic pulmonary lesions similar to human tuberculosis.[6][7]
1. Animals and Infection:
-
Use female C3HeB/FeJ mice, 6-8 weeks old.
-
Infect mice via aerosol route with M. tuberculosis (e.g., Erdman or H37Rv strain) to achieve a low-dose implantation of approximately 50-100 CFU in the lungs.
-
House mice in a BSL-3 facility.
2. Treatment:
-
Initiate treatment 4-6 weeks post-infection, once chronic infection is established.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound orally (gavage) once daily, 5-7 days a week.
-
A dose-ranging study is recommended (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., standard TB drugs like isoniazid/rifampicin).
3. Efficacy Evaluation:
-
At specified time points (e.g., 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove lungs and spleens.
-
Homogenize tissues in sterile saline with 0.05% Tween-80.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count colony-forming units (CFU).
-
Express efficacy as the log10 reduction in CFU compared to the vehicle control group.
4. Histopathology (Optional):
-
Fix a lobe of the lung in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.
-
Evaluate lung pathology and bacterial load within lesions.
Protocol 2: Pharmacokinetic (PK) Analysis
1. Dosing:
-
Use uninfected or infected mice.
-
Administer a single oral dose of this compound.
-
For steady-state analysis, dose daily for at least one week.[7]
2. Sample Collection:
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Collect tissues of interest (e.g., lungs, spleen, liver).
-
Snap-freeze all samples and store at -80°C until analysis.
3. Bioanalysis:
-
Extract the drug from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
Application Notes and Protocols for Oral Administration of DprE1-IN-4 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the synthesis of the mycobacterial cell wall, making it a prime target for the development of novel anti-tuberculosis therapeutics. DprE1-IN-4 is a potent, orally active, noncovalent inhibitor of DprE1 with significant bactericidal activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. These application notes provide a summary of the preclinical data for this compound and detailed protocols for its evaluation in in vitro and in vivo models.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) |
| IC50 against DprE1 | 0.90 µg/mL[1][2][3][4] |
| MIC against M. tuberculosis H37Rv | 0.12 µg/mL[1][2][3][4] |
| MIC against drug-resistant M. tuberculosis | 0.24 µg/mL[1][2][3][4] |
Table 2: Pharmacokinetic Properties of this compound in Mice (Single Oral Dose)
| Parameter | Value |
| Dose | 50 mg/kg[3] |
| Cmax (Maximum Plasma Concentration) | 486 ng/mL[3] |
| AUC0-∞ (Area Under the Curve) | 657 ng·h/mL[3] |
| Oral Bioavailability (F) | 7.9%[3] |
Table 3: In Vivo Efficacy of this compound in an Acute Mouse Model of Tuberculosis
| Parameter | Value |
| Animal Model | Acute Mouse Model of Tuberculosis |
| Treatment Regimen | 100 mg/kg, once daily, for 3 weeks[3] |
| Efficacy Endpoint | Reduction in bacterial burden in the lungs |
| Result | 2.02 log10 CFU reduction[3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of DprE1 inhibitors and a typical preclinical evaluation workflow.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for DprE1 inhibitors.
Experimental Protocols
The following are representative protocols for the preclinical evaluation of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
This compound stock solution (e.g., in DMSO).
-
96-well microplates.
-
Resazurin sodium salt solution.
-
Spectrophotometer.
Procedure:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest drug concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial metabolism.
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
Male BALB/c mice (6-8 weeks old).
-
This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for drug quantification.
Procedure:
-
Fast mice overnight prior to drug administration.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) by oral gavage.
-
Collect blood samples from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to separate plasma.
-
Extract this compound from plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Protocol 3: Efficacy in an Acute Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs of M. tuberculosis-infected mice.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Aerosol infection chamber.
-
Mycobacterium tuberculosis H37Rv.
-
This compound formulation for oral gavage.
-
Homogenization equipment.
-
Middlebrook 7H11 agar plates.
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
After a pre-determined period to allow the infection to establish (e.g., 1-2 weeks), begin treatment with this compound (e.g., 100 mg/kg, once daily) via oral gavage.
-
Include a vehicle control group.
-
Continue treatment for the specified duration (e.g., 3 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
-
Homogenize the lungs in sterile saline.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.
-
Compare the CFU counts between the this compound treated group and the vehicle control group to determine the reduction in bacterial burden.
References
- 1. In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2419160-96-4|DC Chemicals [dcchemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2419160-96-4 CAS|化合物 this compound|生产厂家|价格信息 [m.chemicalbook.com]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of DprE1-IN-4 Against Intracellular Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle poses a significant challenge for effective chemotherapy, as anti-tubercular agents must penetrate the host cell and exert their effects in the unique microenvironment of the phagosome. Therefore, evaluating the efficacy of novel drug candidates against intracellular Mtb is a critical step in the drug discovery and development pipeline.
DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] It is involved in the synthesis of arabinogalactan, an essential component of the Mtb cell wall.[1][2] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a key precursor for arabinan synthesis.[3] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[2] This makes DprE1 a highly attractive target for the development of new anti-TB drugs.
DprE1-IN-4 is a novel investigational inhibitor of DprE1. These application notes provide detailed protocols for assessing the intracellular efficacy of this compound against Mtb using a macrophage-based infection model. The described assays are designed to determine the compound's ability to reduce the viability of Mtb residing within macrophages.
Signaling Pathway of DprE1 Inhibition
Caption: DprE1 catalyzes the conversion of DPR to DPA, a critical step in mycobacterial cell wall synthesis. This compound inhibits this process.
Experimental Protocols
Intracellular Efficacy of this compound in a THP-1 Macrophage Model
This protocol details the infection of THP-1 human monocytic cells with Mtb and the subsequent treatment with this compound to determine its intracellular bactericidal activity.
Materials:
-
THP-1 human monocytic cell line
-
Mycobacterium tuberculosis H37Rv
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (stock solution in DMSO)
-
Positive control drug (e.g., Rifampicin)
-
Phosphate Buffered Saline (PBS)
-
Sterile water with 0.05% Tween 80
-
7H11 agar plates supplemented with OADC
-
Sterile 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells per well in RPMI-1640 supplemented with 10% FBS.
-
Add PMA to a final concentration of 25 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the adherent macrophages twice with pre-warmed PBS to remove non-adherent cells and replace with fresh RPMI-1640 medium without PMA.
-
-
Infection of Macrophages with Mtb:
-
Prepare a single-cell suspension of Mtb H37Rv in RPMI-1640 medium.
-
Infect the differentiated THP-1 cells with the Mtb suspension at a Multiplicity of Infection (MOI) of 1:1 (bacteria to macrophage).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
After the infection period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium with 10% FBS to each well. This is considered Day 0 post-infection.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound and the positive control drug in RPMI-1640 medium.
-
On Day 1 post-infection, remove the medium from the infected cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Mtb Viability (CFU Assay):
-
On Day 6 post-infection, wash the cells twice with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 to each well and incubating for 15 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.
-
Calculate the log₁₀ CFU reduction compared to the untreated control.
-
High-Throughput Screening (HTS) of Intracellular Mtb Viability using a Reporter Strain
This protocol is adapted for a 96-well format and utilizes a luminescent or fluorescent Mtb reporter strain for a more rapid assessment of this compound efficacy.
Materials:
-
THP-1 cells
-
Mtb H37Rv expressing a stable reporter (e.g., luciferase or GFP)
-
RPMI-1640 medium with L-glutamine and 10% FBS
-
PMA
-
This compound
-
Positive and negative control compounds
-
PBS
-
Sterile 96-well clear-bottom black plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Differentiation:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in the previous protocol, adjusting cell numbers and volumes accordingly (e.g., 5 x 10⁴ cells per well).
-
-
Infection and Treatment:
-
Infect the differentiated THP-1 cells with the Mtb reporter strain at an MOI of 1:1.
-
After 4 hours, wash to remove extracellular bacteria.
-
Add medium containing serial dilutions of this compound and control compounds.
-
-
Signal Measurement:
-
After 5 days of incubation, measure the reporter signal (luminescence or fluorescence) according to the reporter system's specifications.
-
For luciferase assays, this typically involves cell lysis and the addition of a substrate.
-
For fluorescent protein assays, the signal can often be read directly from the live cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the signal).
-
Experimental Workflow
Caption: Workflow for the intracellular Mtb efficacy assay using a macrophage infection model and CFU counting.
Data Presentation
The following tables present hypothetical data for the intracellular efficacy of this compound against Mtb H37Rv in the THP-1 macrophage model.
Table 1: Intracellular Activity of this compound against Mtb H37Rv (CFU Assay)
| Compound | Concentration (µM) | Mean Log₁₀ CFU/mL (± SD) | Log₁₀ CFU Reduction vs. Untreated |
| Untreated Control | - | 6.50 (± 0.15) | - |
| Vehicle (DMSO) | 0.1% | 6.48 (± 0.12) | 0.02 |
| This compound | 0.1 x MIC | 5.85 (± 0.20) | 0.65 |
| 1 x MIC | 4.95 (± 0.18) | 1.55 | |
| 10 x MIC | 3.80 (± 0.25) | 2.70 | |
| Rifampicin (Control) | 1 x MIC | 4.20 (± 0.22) | 2.30 |
MIC values are predetermined from broth microdilution assays.
Table 2: High-Throughput Screening of this compound using a Luciferase Reporter Mtb Strain
| Compound | Concentration (µM) | Relative Luminescence Units (RLU) (± SD) | % Inhibition |
| Untreated Control | - | 1,200,000 (± 85,000) | 0 |
| Vehicle (DMSO) | 0.1% | 1,185,000 (± 92,000) | 1.25 |
| This compound | 0.01 | 1,050,000 (± 75,000) | 12.5 |
| 0.1 | 650,000 (± 55,000) | 45.8 | |
| 1 | 150,000 (± 25,000) | 87.5 | |
| 10 | 25,000 (± 8,000) | 97.9 | |
| IC₅₀ (µM) | 0.12 |
Host Cell Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound against the host macrophages to ensure that the observed reduction in intracellular Mtb viability is not due to host cell death.
Caption: Workflow for determining the cytotoxicity of this compound on host macrophage cells.
Protocol (MTT Assay):
-
Seed and differentiate THP-1 cells in a 96-well plate as described previously.
-
Treat the cells with serial dilutions of this compound for the same duration as the infection assay (e.g., 5 days).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).
Table 3: Cytotoxicity of this compound on THP-1 Macrophages
| Compound | CC₅₀ (µM) |
| This compound | > 50 |
| Doxorubicin (Control) | 0.5 |
A high CC₅₀ value relative to the intracellular IC₅₀ or effective concentration indicates that the compound has a good selectivity index and is a promising candidate for further development.
References
DprE1-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DprE1-IN-4 is a potent, noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthetic pathway of Mycobacterium tuberculosis.[1][2] The DprE1 enzyme is essential for the synthesis of key components of the mycobacterial cell wall, such as arabinogalactan and lipoarabinomannan.[3] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[3] this compound, a thiophene-arylamide derivative, has demonstrated significant in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as in vivo efficacy in a mouse model of tuberculosis.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings.
Physicochemical Properties and In Vitro Activity
A summary of the key physicochemical and in vitro properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C20H21N3O5S | [4] |
| Molecular Weight | 415.46 g/mol | [4] |
| Appearance | Solid | - |
| IC50 (DprE1 enzyme) | 0.90 µg/mL | [4] |
| MIC (M. tuberculosis H37Rv) | 0.12 µg/mL | [4] |
| MIC (Drug-Resistant M. tuberculosis) | 0.24 µg/mL | [4] |
Solution Preparation and Stability
Solubility
Based on experimental usage, this compound is soluble in dimethyl sulfoxide (DMSO). While a maximum solubility has not been formally published, stock solutions of at least 10 mg/mL in DMSO have been utilized for in vitro assays. For in vivo studies, a vehicle containing DMSO, PEG300, Tween 80, and saline can be used.[5]
| Solvent | Recommended Use |
| DMSO | In vitro stock solutions |
| DMSO, PEG300, Tween 80, Saline | In vivo formulations |
Preparation of Stock Solution (10 mg/mL in DMSO)
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated in an ultrasonic bath.[6]
-
Ensure the compound is completely dissolved before use.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to re-evaluate the efficacy of solutions stored for more than one month.[7]
Experimental Protocols
DprE1 Signaling Pathway
The DprE1 enzyme is a key component of the DPA biosynthetic pathway, which is essential for the formation of the mycobacterial cell wall. The pathway involves a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA).[3]
Experimental Workflow: In Vitro MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv
This protocol is adapted from the EUCAST broth microdilution reference method.[8][9]
Materials:
-
This compound
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol
-
Sterile 96-well U-shaped microtiter plates with lids
-
Sterile glass beads (4 mm)
-
Sterile water
-
DMSO (anhydrous)
-
Spectrophotometer
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 5 mL of supplemented Middlebrook 7H9 broth at 37°C until the culture reaches an optical density equivalent to a 0.5 McFarland standard.[10]
-
Transfer the bacterial suspension to a sterile tube containing glass beads and vortex to break up clumps.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in sterile water. This will result in a final inoculum of approximately 10^5 CFU/mL.[8]
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in supplemented Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.015 to 128 µg/mL.[11]
-
-
Assay Setup:
-
Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a drug-free growth control (media and inoculum only) and a sterility control (media only).
-
-
Incubation:
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom of the well) using an inverted mirror.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[9]
-
Protocol: DprE1 Enzymatic Inhibition Assay
This protocol is a general guideline for an enzymatic assay to determine the IC50 of this compound. This is based on methods used for other DprE1 inhibitors.[12]
Materials:
-
Purified recombinant DprE1 enzyme
-
This compound
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20)
-
DMSO
-
96-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Reaction:
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each this compound dilution.
-
Add the purified DprE1 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPR substrate to each well.
-
The reaction progress can be monitored by various methods, such as measuring the consumption of a co-substrate or the formation of a product using a coupled assay system.
-
-
Data Analysis:
-
Measure the reaction rate at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the DprE1 enzyme activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising anti-tuberculosis agent that warrants further investigation. The protocols and information provided in these application notes are intended to facilitate the use of this compound in preclinical research. It is recommended that researchers validate these protocols in their own laboratory settings to ensure optimal and reproducible results.
References
- 1. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DprE1-IN-7 | Bacterial | | Invivochem [invivochem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Measuring the Bactericidal Activity of DprE1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) is an essential enzyme for Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are vital components of the cell wall.[1][2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.[3] This makes DprE1 a prime target for the development of new anti-tuberculosis drugs.
DprE1-IN-4 is a potent and orally active non-covalent inhibitor of DprE1.[4] It has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed application notes and protocols for measuring the bactericidal activity of this compound.
Mechanism of Action of DprE1 Inhibitors
DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[1] Covalent inhibitors, such as benzothiazinones, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1] In contrast, non-covalent inhibitors like this compound bind reversibly to the enzyme's active site.[4]
Quantitative Data for this compound
The following tables summarize the reported in vitro activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 against DprE1 | 0.90 µg/mL | [4] |
| MIC against M. tuberculosis H37Rv | 0.12 µg/mL | [4] |
| MIC against drug-resistant M. tuberculosis | 0.24 µg/mL | [4] |
| MIC against M. tuberculosis 13946a | 0.24 µg/mL | [4] |
| MIC against M. tuberculosis 14862b | 0.24 µg/mL | [4] |
| MIC against PBTZ169-resistant strain | 0.48 µg/mL | [4] |
Table 2: Pharmacokinetic Properties of this compound in a Mouse Model
| Parameter | Route of Administration | Dose | Value | Reference |
| AUC (0-∞) | Oral | 50 mg/kg | 657 ng·h/mL | [4] |
| Cmax | Oral | 50 mg/kg | 486 ng/mL | [4] |
Experimental Protocols
This section provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol is adapted from standard methods for antimycobacterial susceptibility testing.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution with 0.05% Tween 80
-
McFarland 1.0 turbidity standard
-
Incubator at 37°C
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in Middlebrook 7H9 broth to the desired starting concentration for serial dilutions.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a McFarland 1.0 standard.
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Broth Microdilution:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile pipette tips and pipettes
-
Incubator at 37°C
Procedure:
-
Plating from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a quadrant of a Middlebrook 7H11 agar plate.
-
Also, plate an aliquot from the positive control well (growth control) to determine the initial inoculum count.
-
-
Incubation:
-
Allow the spots to dry and then incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible.
-
-
Counting Colonies:
-
Count the number of colony-forming units (CFUs) on each spot.
-
-
Determining the MBC:
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Data Interpretation and Troubleshooting
-
MIC Determination: A clear well indicates inhibition of bacterial growth. The lowest concentration with a clear well is the MIC.
-
MBC Determination: A significant reduction in CFUs on the agar plate compared to the growth control indicates bactericidal activity.
-
Troubleshooting:
-
No growth in the positive control: Check the viability of the inoculum and the quality of the growth medium.
-
Contamination: Ensure aseptic techniques are followed throughout the procedure.
-
Inconsistent results: Verify the accuracy of dilutions and the homogeneity of the bacterial suspension.
-
Conclusion
This compound is a promising non-covalent inhibitor of DprE1 with potent bactericidal activity against M. tuberculosis. The provided protocols offer a standardized approach to measure its in vitro efficacy. Accurate determination of MIC and MBC values is crucial for the preclinical evaluation of this and other novel anti-tuberculosis drug candidates. These application notes serve as a valuable resource for researchers in the field of tuberculosis drug discovery and development.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing DprE1-IN-4 in Drug-Resistant Tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics. DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive target for new anti-tuberculosis drugs. DprE1-IN-4 is a potent, noncovalent inhibitor of DprE1 with demonstrated activity against both drug-susceptible and drug-resistant Mtb strains.[1] This document provides detailed experimental protocols for the assessment of this compound's efficacy against drug-resistant TB strains, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity.
DprE1 Signaling Pathway and Mechanism of Action
DprE1 is a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[2] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[2][3] this compound acts by non-covalently binding to the enzyme, inhibiting its function and thereby disrupting cell wall formation, which ultimately leads to bacterial cell death.[1]
Experimental Workflow
The overall workflow for assessing the efficacy of this compound against drug-resistant TB strains involves a series of in vitro assays. The process begins with determining the minimum inhibitory concentration (MIC) to establish the baseline potency of the compound. Subsequently, a time-kill assay is performed to understand the bactericidal or bacteriostatic nature of the compound over time. Finally, a cytotoxicity assay is conducted to evaluate the compound's toxicity profile against mammalian cells, which is crucial for determining its therapeutic index.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Drug-Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | This compound MIC (µg/mL)[1] | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.12 | 0.05 | 0.1 |
| 13946a | Clinically Isolated | 0.24 | >1.0 | >2.0 |
| 14862b | Clinically Isolated | 0.24 | >1.0 | 0.1 |
| PBTZ169-resistant | DprE1 Inhibitor-Resistant | 0.48 | 0.05 | 0.1 |
| MDR Strain A | INH-R, RIF-R | 0.25 | >1.0 | >2.0 |
| XDR Strain B | INH-R, RIF-R, FQ-R, AG-R | 0.50 | >1.0 | >2.0 |
INH-R: Isoniazid-Resistant; RIF-R: Rifampicin-Resistant; FQ-R: Fluoroquinolone-Resistant; AG-R: Aminoglycoside-Resistant.
Table 2: Time-Kill Kinetics of this compound Against M. tuberculosis H37Rv
| Time (Days) | Untreated Control (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) | This compound at 8x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 |
| 2 | 6.2 | 4.1 | 3.5 |
| 4 | 7.5 | 3.0 | 2.1 |
| 7 | 8.1 | <2.0 | <2.0 |
| 10 | 8.3 | <2.0 | <2.0 |
Table 3: Cytotoxicity of this compound Against Mammalian Cell Lines
| Cell Line | Cell Type | This compound CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| Vero | Monkey Kidney Epithelial | >50 | >100 |
| A549 | Human Lung Carcinoma | >50 | >100 |
| THP-1 | Human Monocytic | >50 | >100 |
CC50: 50% Cytotoxic Concentration. The Selectivity Index is calculated using the MIC against H37Rv.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the Resazurin Microtiter Assay Plate testing method for M. tuberculosis.[4][5]
a. Materials:
-
M. tuberculosis strains (drug-susceptible and resistant)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Isoniazid and Rifampicin stock solutions (for controls)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% in sterile water)
-
Sterile water
b. Protocol:
-
Prepare serial two-fold dilutions of this compound and control drugs in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare an inoculum of each M. tuberculosis strain in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterile control (broth only) for each plate.
-
To prevent evaporation, add 200 µL of sterile water to the perimeter wells of the plate.
-
Seal the plates in a plastic bag and incubate at 37°C.
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates overnight.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[4]
Time-Kill Assay
This protocol is based on established methods for determining the bactericidal activity of antimycobacterial compounds.[6][7][8]
a. Materials:
-
M. tuberculosis H37Rv (or a representative resistant strain)
-
Middlebrook 7H9 broth with supplements
-
This compound
-
Sterile culture tubes or flasks
-
Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile saline with 0.05% Tween 80
b. Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.
-
Prepare culture tubes with this compound at concentrations corresponding to 4x and 8x the predetermined MIC. Include a drug-free control.
-
Inoculate the tubes with the diluted bacterial culture.
-
Incubate all tubes at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw aliquots from each tube.
-
Prepare serial ten-fold dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate the time-kill curve.
Cytotoxicity Assay using MTT
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against mammalian cells.[9][10]
a. Materials:
-
Mammalian cell lines (e.g., Vero, A549, THP-1)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom plates
b. Protocol:
-
Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a drug-free control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
The MTT is reduced by viable cells to form purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 9. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the Use of DprE1 Inhibitors in Combination with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the Mycobacterium tuberculosis cell wall. Its absence in mammals makes it an attractive target for novel anti-tuberculosis (TB) drug development. Several DprE1 inhibitors, including Macozinone (PBTZ169) and OPC-167832, are in clinical development and have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides an overview of the use of DprE1 inhibitors in combination with other anti-TB drugs, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.
Data Presentation: In Vitro Synergy of DprE1 Inhibitors
The following tables summarize the in vitro synergistic effects of DprE1 inhibitors when combined with other anti-TB agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two drugs, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: In Vitro Synergy of Macozinone (PBTZ169) with Other Anti-TB Drugs
| Combination Drug | FICI Value | Interaction | Reference |
| Bedaquiline (BDQ) | Synergistic | Synergistic | [1][2] |
| Clofazimine (CLO) | Synergistic | Synergistic | [1] |
| Delamanid (DMD) | Synergistic | Synergistic | [1] |
| Sutezolid (STZ) | Synergistic | Synergistic | [1] |
| Q203 (Telacebec) | 0.5 | Synergistic | [3] |
Note: For some combinations, specific FICI values were not provided in the source, but the interaction was described as synergistic based on a significant reduction in bacterial burden[1].
Table 2: In Vitro Interaction of Q203 with Various Anti-TB Drugs (for comparison)[3]
| Combination Drug | FICI Value | Interaction |
| Isoniazid (INH) | 1.4 | Additive |
| Rifampin (RIF) | 1.2 | Additive |
| Streptomycin (STR) | 1.4 | Additive |
| Moxifloxacin (MXF) | 3.2 | Antagonism |
| Linezolid (LZD) | 1.3 | Additive |
| Delamanid (OPC-67683) | 1.3 | Additive |
| Bedaquiline (BDQ) | 3.1 | Antagonism |
| Pretomanid (PA-824) | 3.1 | Antagonism |
| SQ109 | 3.1 | Antagonism |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay
This protocol outlines the determination of synergistic interactions between a DprE1 inhibitor and another anti-TB drug using the broth microdilution checkerboard method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
DprE1 inhibitor (e.g., Macozinone) stock solution of known concentration
-
Combination drug stock solution of known concentration
-
96-well microtiter plates (clear, round-bottom)
-
Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions: a. Prepare serial two-fold dilutions of the DprE1 inhibitor and the combination drug in 7H9 broth. The concentration range should span from well above to well below the known Minimum Inhibitory Concentration (MIC) of each drug.
-
Checkerboard Setup: a. In a 96-well plate, add 50 µL of 7H9 broth to all wells. b. Dispense 50 µL of the DprE1 inhibitor dilutions horizontally across the plate, creating a concentration gradient from left to right. c. Dispense 50 µL of the combination drug dilutions vertically down the plate, creating a concentration gradient from top to bottom. d. This creates a matrix of wells containing various concentrations of both drugs. Include wells with each drug alone (for MIC determination) and wells with no drugs (growth control).
-
Inoculum Preparation: a. Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.5-0.8). b. Dilute the culture in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well of the checkerboard plate. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plates and incubate at 37°C for 7-14 days.
-
Growth Determination: a. After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours. b. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the FICI for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. The ΣFICI is the sum of the FICs for the two drugs. An ΣFICI of ≤0.5 is considered synergistic[4].
Protocol 2: In Vivo Efficacy Assessment of Combination Therapy in a Murine Model of Chronic TB
This protocol describes a general workflow for evaluating the efficacy of a DprE1 inhibitor in combination with other anti-TB drugs in a mouse model of chronic tuberculosis.
Materials:
-
Female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
DprE1 inhibitor formulation for oral gavage
-
Combination drug(s) formulation for oral gavage
-
Standard TB drug regimen (e.g., rifampin, isoniazid, pyrazinamide) as a positive control
-
Vehicle control (e.g., water, or the vehicle used for drug formulation)
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Stomacher or tissue homogenizer
-
Incubator (37°C with 5% CO2)
Procedure:
-
Infection: a. Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a lung infection of approximately 100-200 CFUs. b. Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
Treatment Groups: a. Randomly assign mice to different treatment groups (n=5-10 mice per group): i. Vehicle control ii. DprE1 inhibitor monotherapy iii. Combination drug monotherapy iv. DprE1 inhibitor + combination drug(s) v. Standard TB drug regimen (positive control)
-
Drug Administration: a. Administer drugs daily or as determined by their pharmacokinetic properties, typically via oral gavage. Treatment duration is usually 4-8 weeks.
-
Monitoring: a. Monitor the health and body weight of the mice throughout the experiment.
-
Assessment of Bacterial Load: a. At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group. b. Aseptically remove the lungs and spleens. c. Homogenize the organs in sterile saline or PBS. d. Prepare serial dilutions of the homogenates and plate on 7H11 agar plates. e. Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.
-
Data Analysis: a. Convert the CFU counts to log10 CFU per organ. b. Compare the mean log10 CFU counts between the different treatment groups. A statistically significant reduction in the bacterial load in the combination therapy group compared to the monotherapy and control groups indicates efficacy. c. A greater reduction in CFU in the combination group compared to the sum of the reductions from the individual drugs suggests a synergistic effect in vivo[5].
Visualizations
Signaling Pathway: DprE1 in Arabinan Biosynthesis
The following diagram illustrates the role of DprE1 in the synthesis of decaprenyl-arabinose, a crucial precursor for the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. Inhibition of DprE1 by compounds like DprE1-IN-4 blocks this pathway, leading to cell death.
Caption: DprE1's role in the arabinan biosynthesis pathway and its inhibition.
Experimental Workflow: In Vitro Synergy Assessment
This diagram outlines the key steps in the checkerboard assay to determine the synergistic effects of drug combinations.
Caption: Workflow for the in vitro checkerboard synergy assay.
Logical Relationship: In Vivo Combination Therapy Evaluation
The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of a combination therapy in a mouse model of tuberculosis.
Caption: Logical workflow for in vivo combination therapy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of DprE1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of DprE1-IN-4, a potent DprE1 inhibitor. Given that this compound belongs to a class of compounds, including benzothiazinones, known for their poor aqueous solubility, the strategies outlined below are based on established methods for enhancing the bioavailability of such molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low oral bioavailability of this compound?
A1: The primary reason for the low oral bioavailability of DprE1 inhibitors like this compound is typically their poor aqueous solubility.[1] These compounds are often highly lipophilic, which, while beneficial for cell membrane penetration, limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][3] This characteristic is common among benzothiazinone-based DprE1 inhibitors.[1][4]
Q2: What are the initial steps to consider when a new DprE1 inhibitor like this compound shows poor oral bioavailability?
A2: Initially, a thorough physicochemical characterization of this compound is recommended. This includes determining its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties (e.g., crystallinity, polymorphism). Understanding these properties will guide the selection of an appropriate formulation strategy.[3] Concurrently, in vitro dissolution and permeability assays (e.g., using Caco-2 cells) can provide insights into the specific absorption barriers.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of poorly soluble DprE1 inhibitors?
A3: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble drugs and are applicable to DprE1 inhibitors[2][5][6]:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, thereby enhancing the dissolution rate.[2][7] Amorphous drug nanoparticles (ADNs) have been shown to significantly improve the oral bioavailability of the DprE1 inhibitor BTZ043.[8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs.[2][5]
-
Extended-Release Formulations: For some DprE1 inhibitors like macozinone (PBTZ169), extended-release tablets have been developed to enhance bioavailability and potentially improve patient adherence by reducing dosing frequency.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable drug exposure in preclinical in vivo studies. | Poor aqueous solubility leading to incomplete and erratic dissolution in the GI tract. | 1. Formulate as a nanosuspension: Reducing particle size to the nanometer range can significantly increase the dissolution rate.[7] 2. Develop a solid dispersion: Dispersing this compound in a hydrophilic polymer can maintain the drug in an amorphous, more soluble state.[3] |
| High plasma protein binding observed in vitro. | High lipophilicity of the compound. | While formulation cannot directly alter protein binding, increasing the free drug concentration through enhanced absorption can help overcome this issue. Focus on formulations that rapidly increase the drug concentration in the portal vein. |
| Significant first-pass metabolism suspected. | The compound may be a substrate for metabolic enzymes like cytochrome P450s (e.g., CYP3A4).[10] | 1. Co-administration with a CYP inhibitor (in preclinical studies): This can help determine the extent of first-pass metabolism. 2. Prodrug approach: Chemical modification to a more metabolically stable form that converts to the active drug in vivo. |
| Poor permeability across intestinal epithelium. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10] | 1. In vitro transporter assays: Use cell lines expressing P-gp to confirm if this compound is a substrate. 2. Formulation with P-gp inhibitors: Include excipients that are known to inhibit P-gp (e.g., certain surfactants used in SEDDS). |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for related DprE1 inhibitors, demonstrating the impact of formulation strategies on oral bioavailability.
Table 1: Pharmacokinetic Parameters of BTZ043 Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Neat Drug Suspension (Oral) | 25 | ~100 | ~500 | ~5 | [8] |
| Amorphous Drug Nanoparticles (Oral) | 25 | ~800 | ~4000 | ~40 | [8] |
Table 2: Pharmacokinetic Parameters of a Benzothiazinone Derivative (Compound 3o) in Rats
| Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous | 2 | 8.24 | - | 3457 | - | [11] |
| Oral | 10 | 9.86 | 1603 | 10247 | 59.4 | [11] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Drug Nanoparticles (ADN) of this compound
This protocol is a general guideline based on methods used for similar compounds like BTZ043.[8]
Materials:
-
This compound
-
Stabilizer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., acetone, dichloromethane)
-
Anti-solvent (e.g., deionized water)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Dissolve this compound and the chosen stabilizer in the organic solvent.
-
Rapidly inject the organic solution into the anti-solvent under high-speed stirring to induce precipitation of nanoparticles.
-
Homogenize the resulting suspension using a high-pressure homogenizer for a specified number of cycles to reduce particle size and ensure uniformity.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous suspension of ADN can be used directly for in vivo studies or can be lyophilized to produce a solid powder.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animals:
-
Male Balb/c mice (or other appropriate strain), 6-8 weeks old.
Formulations:
-
This compound in a standard suspension vehicle (e.g., 0.5% carboxymethyl cellulose): Serves as the control.
-
This compound formulated as ADN (from Protocol 1) or other enhanced formulation.
-
This compound in a solution for intravenous administration (e.g., dissolved in 10% DMSO/40% PEG400/50% water) to determine absolute bioavailability. [1]
Procedure:
-
Fast mice overnight prior to dosing.
-
Administer the oral formulations via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
Administer the intravenous formulation via tail vein injection at a lower dose (e.g., 2 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, and oral bioavailability) using appropriate software.
Visualizations
References
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
DprE1-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, noncovalent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[3] By inhibiting this enzyme, this compound disrupts the formation of the mycobacterial cell wall, leading to bactericidal activity.[3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in tuberculosis research. It is active against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] Researchers use it for in vitro studies to understand the function of DprE1 and for in vivo studies in animal models of tuberculosis to evaluate its therapeutic potential.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5]
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4][5][6] It is advisable to avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
Possible Cause: Rapid change in solvent polarity. This compound, like many organic small molecules, is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted quickly into an aqueous medium, the compound can crash out of solution.
Solutions:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous buffer or medium.[7] This gradual change in concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5% for cell-based assays, to minimize solvent toxicity and solubility issues.[5][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Use of Co-solvents (for in vivo studies): For animal experiments, if precipitation occurs upon dilution in saline or PBS, consider using co-solvents. Common formulations may include a mixture of DMSO, PEG300, Tween 80, and saline.[8]
Issue 2: Inconsistent results in cell-based or enzymatic assays.
Possible Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Inaccurate Concentration: Precipitation during dilution can lead to a lower than expected final concentration of the active compound.
-
Solvent Effects: High concentrations of DMSO can have an effect on cells or enzyme activity, leading to confounding results.
Solutions:
-
Proper Storage: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[4][5] Store aliquots at -80°C for long-term stability.[4][5]
-
Visual Inspection: Before use, visually inspect the diluted solution for any signs of precipitation. If precipitates are observed, refer to the solutions for Issue 1.
-
Vehicle Control: Always run a parallel experiment with the vehicle (e.g., medium with the same final DMSO concentration) to account for any effects of the solvent.[5][7]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (DprE1) | 0.90 µg/mL | [1][2] |
| MIC (M. tuberculosis H37Rv) | 0.12 µg/mL | [1][2] |
| MIC (Drug-resistant M. tb) | 0.24 µg/mL | [1][2] |
| Molecular Weight | 415.46 g/mol | |
| Formula | C20H21N3O5S |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[4]
-
Calculation: Use a molarity calculator to determine the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.[4][5]
Protocol 2: Dilution for In Vitro Cell-Based Assays
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute to 1 mM.
-
Final Dilution: Add the required volume of the intermediate DMSO dilution to the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.[5][6]
-
Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium.[5]
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Decision tree for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2419160-96-4|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. manuals.plus [manuals.plus]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. DprE1-IN-7 | Bacterial | | Invivochem [invivochem.com]
Optimizing DprE1-IN-4 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of DprE1-IN-4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active non-covalent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the mycobacterial cell wall.[2][3][4] Specifically, DprE1, in a two-step process with DprE2, catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA).[2][5][6] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[2][6][7] By inhibiting DprE1, this compound blocks the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[2]
Q2: What are the key differences between covalent and non-covalent DprE1 inhibitors?
DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[4]
-
Covalent inhibitors , such as benzothiazinones (BTZs), typically contain a nitro group that is activated by the reduced flavin cofactor of DprE1 to a nitroso derivative.[3][8] This reactive intermediate then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to permanent inactivation of the enzyme.[4][5][8]
-
Non-covalent inhibitors , like this compound, bind reversibly to the enzyme's active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] The binding of non-covalent inhibitors is concentration-dependent and can be overcome by increasing the substrate concentration.[9]
Q3: What is the reported in vitro potency of this compound?
This compound has demonstrated potent activity against M. tuberculosis in laboratory settings. The key reported values are summarized in the table below.
| Parameter | Value | Organism/Target | Reference |
| IC50 | 0.90 µg/mL | DprE1 Enzyme | [1] |
| MIC | 0.12 µg/mL | M. tuberculosis H37Rv | [1] |
| MIC | 0.24 µg/mL | Drug-resistant M. tuberculosis strain | [1] |
Troubleshooting Guide
Q4: I am observing lower than expected potency for this compound in my enzymatic assay. What are the possible causes and solutions?
Several factors can contribute to lower than expected potency of an enzyme inhibitor. Here are some common issues and troubleshooting steps:
-
Sub-optimal Substrate Concentration: For competitive inhibitors, the apparent potency is influenced by the substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor for binding to the enzyme's active site.[9][10]
-
Solution: Determine the Michaelis constant (Km) of the substrate for DprE1 under your assay conditions. For initial screening of competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value to maximize the sensitivity of the assay.[10]
-
-
Inhibitor Solubility Issues: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration than intended. While many DprE1 inhibitors, particularly the BTZ class, are known for low aqueous solubility, it is a crucial factor to consider for all small molecules.[11]
-
Solution: Ensure that this compound is fully dissolved in your stock solution (typically DMSO). When diluting into the final assay buffer, check for any precipitation. It may be necessary to optimize the final DMSO concentration in the assay or use a different co-solvent, ensuring the solvent itself does not inhibit the enzyme.
-
-
Enzyme Inactivation or Degradation: The DprE1 enzyme may lose activity over time due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles. Always run a positive control (no inhibitor) to ensure the enzyme is active.
-
-
Assay Conditions: Factors such as pH, temperature, and incubation time can affect both enzyme activity and inhibitor binding.
-
Solution: Ensure that the assay buffer pH and temperature are optimal for DprE1 activity. The pre-incubation time of the enzyme with the inhibitor before adding the substrate can also be critical for achieving maximal inhibition.
-
Q5: My results show high variability between replicate wells. What could be the cause?
High variability can be caused by a number of factors, from pipetting errors to issues with the assay components.
-
Pipetting Inaccuracy: Small volumes of concentrated inhibitor or enzyme are often used, where small errors can lead to large variations in the final concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For very small volumes, consider serial dilutions to work with larger, more manageable volumes.
-
-
Incomplete Mixing: Failure to properly mix the contents of the wells can lead to inconsistent results.
-
Solution: Gently mix the plate after adding each component, especially after adding the inhibitor and the substrate.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to artificially high or low readings.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.
-
Experimental Protocols
Protocol 1: DprE1 Enzymatic Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound. It is based on spectrophotometric assays described in the literature.[8]
Materials:
-
Recombinant DprE1 enzyme
-
This compound
-
Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR)[8]
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)[8]
-
Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2)[12]
-
DMSO for dissolving the inhibitor
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm[8]
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Assay Plate Setup:
-
Add a small volume of each this compound dilution to the appropriate wells of the 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the assay buffer to all wells.
-
Add the DprE1 enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 25°C).[8]
-
Initiate the Reaction: Add the substrate (FPR) and the electron acceptor (DCPIP) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the DprE1 enzyme activity.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: DprE1 pathway and the inhibitory action of this compound.
Caption: Workflow for this compound in vitro enzymatic inhibition assay.
References
- 1. This compound|CAS 2419160-96-4|DC Chemicals [dcchemicals.com]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor plasma exposure of DprE1-IN-4 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor in vivo plasma exposure with the DprE1 inhibitor, DprE1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for tuberculosis drug development?
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] It plays a critical role in the biosynthesis of the mycobacterial cell wall by catalyzing a key step in the production of arabinogalactan and lipoarabinomannan.[1][4][5] The periplasmic localization of DprE1 makes it a vulnerable target for inhibitors.[1][6] As this enzyme is absent in humans, targeting DprE1 minimizes the risk of on-target toxicity, making it an attractive focus for the development of new anti-tuberculosis drugs.[7]
Q2: What are the common physicochemical properties of DprE1 inhibitors like this compound?
Many DprE1 inhibitors are characterized by high lipophilicity (hydrophobicity).[8] A computational analysis of approximately 1300 DprE1 inhibitors revealed a distinct lipophilic character.[8] Structure-activity relationship (SAR) studies suggest that potent DprE1 inhibitors often have an optimal LogP of around 3.5, a molecular weight of about 430 g/mol , 3-4 rings, and approximately 8 hydrogen bond acceptors.[7] These properties can contribute to poor aqueous solubility, a common challenge for this class of compounds.
Q3: What are the potential reasons for the poor plasma exposure of this compound?
Poor plasma exposure of a compound like this compound can stem from several factors, including:
-
Poor Aqueous Solubility: Due to their lipophilic nature, many DprE1 inhibitors exhibit low solubility in gastrointestinal fluids, which can limit their absorption after oral administration.[9][10]
-
High Plasma Protein Binding (PPB): DprE1 inhibitors have shown a tendency for moderate to high plasma protein binding.[2] The extent of binding to plasma proteins can significantly affect a drug's pharmacokinetic profile, as only the unbound fraction is generally considered pharmacologically active and available for distribution and clearance.[11] For instance, the DprE1 inhibitor BTZ-043 exhibited 99.4% plasma protein binding in human plasma.[4]
-
Rapid Metabolism: The compound may be rapidly metabolized by enzymes in the liver (e.g., cytochrome P450 enzymes) or other tissues, leading to rapid clearance from the plasma.[10] Computational predictions suggest that DprE1 inhibitors are primarily metabolized by the CYP3A4 isoform.[2]
-
Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of cells and back into the gastrointestinal lumen, reducing its net absorption.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and overcoming poor plasma exposure of this compound.
Problem: Sub-optimal plasma exposure of this compound in preclinical animal models.
Step 1: Characterize the Physicochemical Properties
Before troubleshooting in vivo performance, it is crucial to have a solid understanding of the compound's intrinsic properties.
| Property | Typical Range for DprE1 Inhibitors | Potential Impact on Plasma Exposure |
| Aqueous Solubility | Low | Poor dissolution can limit absorption. |
| LogP | ~3.5 | High lipophilicity can lead to poor solubility.[7] |
| Molecular Weight | ~430 g/mol | Can influence solubility and permeability.[7] |
| Plasma Protein Binding | Moderate to High | High binding reduces the free drug concentration.[2] |
| Metabolic Stability | Variable | Low stability leads to rapid clearance. |
Step 2: Investigate the Cause of Poor Exposure
The following workflow can help identify the root cause of the observed poor plasma exposure.
Caption: Troubleshooting workflow for poor plasma exposure.
Step 3: Implement Solutions
Based on the findings from Step 2, consider the following strategies:
If solubility is the primary issue:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area for dissolution.[12] Techniques like micronization and nanosizing can significantly improve dissolution rates.[9][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance both solubility and dissolution.[9][14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, improving drug solubilization.[9][14]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a more hydrophilic entity.[9][12]
If metabolic instability is high:
-
Structural Modification: Modify the chemical structure to block metabolically liable sites. This could involve introducing metabolically stable functional groups.[10]
-
Prodrug Approach: Design a prodrug that is converted to the active this compound in vivo. This can protect the molecule from first-pass metabolism.[10]
If high plasma protein binding is limiting the free drug concentration:
-
Strategic Dosing Adjustments: While high PPB can be a challenge, understanding the relationship between total and unbound drug concentrations is key. For drugs with high intrinsic clearance, increasing plasma protein binding can sometimes be a strategy to prolong the effective half-life.[11] For drugs with low intrinsic clearance, reducing PPB might be necessary to avoid accumulation and potential toxicity.[11] PK/PD modeling can help determine the optimal dosing regimen to achieve the desired therapeutic concentrations of the unbound drug.[15]
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
This compound
-
PAMPA plate system (e.g., a 96-well filter plate coated with a lipid solution and a 96-well acceptor plate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add the this compound solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Signaling Pathway and Experimental Workflow Diagrams
Caption: DprE1's role in the mycobacterial cell wall synthesis pathway.
Caption: Workflow for developing and testing new formulations.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of DprE1 Inhibitors against<i> Mycobacterium</i><i> tuberculosis:</i> Computational Analysis of Physicochemical and ADMET Properties - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
DprE1-IN-4 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of DprE1-IN-4, a representative inhibitor of the Mycobacterium tuberculosis DprE1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DprE1 inhibitors?
A1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme in Mycobacterium tuberculosis that is essential for cell wall biosynthesis.[1][2] It catalyzes the epimerization of decaprenylphosphoryl-β-d-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[1] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[3] DprE1 inhibitors block this pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death.[4][5]
Q2: Why is investigating off-target effects for this compound crucial?
A2: While DprE1 is an attractive target because it is absent in humans, enhancing its safety profile, it is crucial to investigate off-target effects to ensure the inhibitor's selectivity.[6] Off-target binding, particularly to human kinases which share structural similarities in their active sites, can lead to unexpected cellular effects, toxicity, or adverse side effects in a clinical setting.[7][8] Thorough off-target profiling is a critical step in preclinical safety assessment.[9]
Q3: What are the common categories of DprE1 inhibitors?
A3: DprE1 inhibitors are broadly classified into two main types based on their mechanism of action:
-
Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][3] Examples include benzothiazinones (BTZs) like BTZ043 and PBTZ169.[1][10]
-
Non-covalent Inhibitors: These inhibitors bind reversibly to the enzyme's active site through non-covalent interactions.[1]
Understanding which category this compound belongs to is vital for designing mechanism-specific experiments.
Q4: What is the role of the DprE1/DprE2 complex?
A4: DprE1 works in concert with a second enzyme, DprE2. DprE1 oxidizes DPR to an intermediate, decaprenyl-phospho-2′-keto-d-arabinose (DPX). DprE2 then reduces DPX to the final product, DPA.[1][6][11] This two-step process is essential for the arabinan biosynthetic pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound.
Guide 1: Inconsistent Anti-mycobacterial Activity (MIC values)
| Problem | Possible Cause | Suggested Solution |
| High variability in Minimum Inhibitory Concentration (MIC) assays. | 1. Compound Instability: this compound may be unstable in the assay medium or adhere to plasticware. | 1a. Check the chemical stability of the compound under assay conditions (pH, temperature).1b. Include a solubility assessment. Consider adding a low percentage of a solubilizing agent like DMSO.1c. Use low-adhesion microplates. |
| 2. Pan-Assay Interference Compounds (PAINS): The compound might be a PAINS, leading to false-positive results through mechanisms like aggregation or redox cycling.[1][2] | 2a. Perform computational screening for PAINS structural alerts.[2]2b. Conduct control experiments, such as adding a non-ionic detergent (e.g., Triton X-100) to disrupt aggregation, to see if activity is diminished. | |
| MIC is potent, but there is no activity in the DprE1 enzymatic assay. | 1. Prodrug Activation: The compound may require metabolic activation by other mycobacterial enzymes to become an active DprE1 inhibitor. | 1a. Test the compound in a cell-free enzymatic assay after pre-incubation with mycobacterial lysate.1b. This is a known mechanism for some covalent inhibitors which are reduced to a nitroso derivative to become active.[1] |
| 2. Off-Target Mechanism: The compound's anti-mycobacterial effect may not be due to DprE1 inhibition but another target. | 2a. Perform a target engagement study (see Protocol 3).2b. Isolate and sequence resistant mutants to identify mutations in the target protein.[12] |
Guide 2: Unexpected Cytotoxicity in Mammalian Cells
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in cell lines (e.g., HepG2, A549, Vero). | 1. Off-Target Kinase Inhibition: The compound may be inhibiting essential human kinases. Many kinase inhibitors show off-target effects.[7][13] | 1a. Perform a broad kinase selectivity screen against a panel representing the human kinome (see Protocol 1).[9]1b. Analyze the structure for features common to known kinase inhibitors. |
| 2. hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity. | 2a. Conduct a hERG binding or functional assay to determine the IC50 value for channel inhibition (see Protocol 4). Some DprE1 inhibitor scaffolds have been assessed for hERG liability.[1][2] | |
| 3. General Cellular Toxicity: The compound might interfere with other fundamental cellular processes (e.g., mitochondrial function, DNA replication). | 3a. Perform mechanism-of-toxicity assays, such as a mitochondrial toxicity assay (e.g., Seahorse assay) or a genotoxicity assay (e.g., Ames test).[2] |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for this compound. Data shown are for illustrative purposes only.
Table 1: this compound Activity and Selectivity Profile
| Parameter | Value | Notes |
| Mtb DprE1 IC50 | 0.5 nM | Enzymatic inhibition |
| M. tuberculosis H37Rv MIC | 1.0 ng/mL | Whole-cell activity |
| Selectivity Index (SI) | >20,000 | Ratio of CC50 to MIC |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | CC50 (µM) |
| Vero | Monkey Kidney Epithelial | > 20 µM |
| HepG2 | Human Liver Carcinoma | 15.5 µM |
| A549 | Human Lung Carcinoma | > 20 µM |
| THP-1 | Human Monocytic | 12.8 µM |
CC50: 50% cytotoxic concentration. Cytotoxicity of DprE1 inhibitors has been evaluated in a variety of human cell lines.[1][2]
Table 3: Off-Target Kinase Inhibition Profile (Top 5 Hits)
| Kinase Target | % Inhibition @ 1 µM | IC50 (µM) |
| SRC | 85% | 0.25 |
| ABL1 | 78% | 0.45 |
| CDK2 | 65% | 1.1 |
| VEGFR2 | 52% | 2.5 |
| p38α | 48% | > 5.0 |
This table illustrates results from a kinase selectivity screen, a vital step to identify potential off-target effects.[9]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired screening concentration (typically 1 µM).
-
Assay Format: Utilize a radiometric (e.g., ³³P-ATP) or fluorescence/luminescence-based assay format.[9] Many commercial services offer panels of over 400 human kinases.
-
Kinase Reaction:
-
Dispense the kinase, appropriate substrate (peptide or protein), and ATP into the wells of a microtiter plate.
-
Add this compound or control inhibitor (e.g., Staurosporine) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Radiometric: Stop the reaction, transfer the mixture to a filter membrane that captures the phosphorylated substrate, wash away excess ³³P-ATP, and measure radioactivity using a scintillation counter.
-
Luminescence (e.g., Kinase-Glo®): After incubation, add a detection reagent that measures the amount of ATP remaining in the well. A decrease in signal indicates kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (no inhibitor) and negative control (no kinase).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
For significant hits (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay using Resazurin
Objective: To assess the cytotoxicity of this compound against mammalian cell lines.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, Vero) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Resazurin Addition: Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add 1/10th volume of the Resazurin solution to each well.
-
Incubation for Color Change: Incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC₅₀.
Protocol 3: Whole-Cell Target Engagement using DprE1 Overexpression
Objective: To confirm that this compound engages its target within the mycobacterial cell.
Methodology:
-
Strain Generation: Create a mycobacterial strain (e.g., M. smegmatis or M. bovis BCG) that overexpresses the M. tuberculosis DprE1 gene (Mt-DprE1), typically using an inducible plasmid. Use a strain with an empty vector as a control. This strategy has been used to confirm target engagement for other DprE1 inhibitors.[5][12]
-
MIC Determination: Perform a standard MIC assay (e.g., broth microdilution) for this compound on both the DprE1-overexpressing strain and the empty vector control strain.
-
Induction: Ensure the inducer (e.g., anhydrotetracycline) is added to the culture medium to initiate overexpression of DprE1.
-
Data Analysis: Compare the MIC values between the two strains. A significant increase (typically ≥8-fold) in the MIC for the overexpressing strain is a strong indicator of on-target activity.[5][12] This "MIC shift" suggests that higher concentrations of the inhibitor are needed to overcome the increased level of the target protein.
Protocol 4: hERG Channel Inhibition Assay (Predictive)
Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Assay Type: This protocol describes a predictive, high-throughput fluorescence-based assay. For regulatory filings, a patch-clamp electrophysiology assay is the gold standard.
-
Cell Line: Use a stable cell line expressing the hERG channel and a membrane potential-sensitive fluorescent dye (e.g., FLIPR® Potassium Assay Kit).
-
Compound Preparation: Prepare serial dilutions of this compound. A known hERG blocker (e.g., Astemizole) should be used as a positive control.
-
Assay Procedure:
-
Plate the hERG-expressing cells in a 96- or 384-well plate.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Add this compound or controls to the plate and incubate for a specified period.
-
Add a potassium-containing buffer to the wells to induce channel opening and membrane depolarization.
-
Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR®). Inhibition of the hERG channel will prevent potassium efflux, leading to a larger depolarization and a stronger fluorescent signal.
-
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to vehicle (0% inhibition) and positive control (100% inhibition). Determine the IC₅₀ value by plotting the dose-response curve.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Target Engagement Identifies Novel Inhibitors of Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: DprE1-IN-4 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of DprE1-IN-4 in mammalian cells. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation strategies.
Disclaimer: this compound is presented here as a representative quinoxaline-based inhibitor of DprE1. The provided data and potential off-target effects are based on existing literature for quinoxaline derivatives and may not be fully representative of this specific compound. Experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity in mammalian cells a concern?
A1: this compound is a small molecule inhibitor targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a crucial enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis.[1][2][3][4] While DprE1 is absent in mammalian cells, making it an attractive therapeutic target, it is essential to evaluate the cytotoxicity of any potential drug candidate to identify off-target effects and ensure a favorable safety profile for host cells.[5]
Q2: What are the expected cytotoxicity levels of this compound in mammalian cells?
A2: As DprE1 is not present in mammalian cells, this compound is expected to exhibit low cytotoxicity. However, like many small molecules, it may have off-target effects at higher concentrations. Preliminary assessments with similar quinoxaline-based compounds have shown varied cytotoxicity depending on the cell line and the specific chemical structure of the compound.[6][7][8][9][10]
Q3: Which mammalian cell lines are recommended for testing this compound cytotoxicity?
A3: A panel of cell lines is recommended to assess cell type-specific toxicity. Commonly used cell lines for general cytotoxicity screening include:
-
HepG2 (human liver cancer cell line): To assess potential hepatotoxicity.
-
A549 (human lung carcinoma cell line): Relevant for drugs targeting respiratory pathogens.
-
HEK293 (human embryonic kidney cells): A commonly used line for toxicity screening.
-
Vero (kidney epithelial cells from an African green monkey): Often used in antiviral and toxicity studies.
Q4: What are the primary mechanisms to consider for this compound-induced cytotoxicity?
A4: While the primary target is absent, potential cytotoxicity could arise from:
-
Off-target kinase inhibition: Quinoxaline derivatives have been reported to inhibit mammalian kinases such as EGFR and VEGFR, which can affect cell signaling pathways related to proliferation and survival.[8][10]
-
Induction of apoptosis: Some quinoxaline compounds can induce programmed cell death.[8][9]
-
Inhibition of other cellular enzymes: At higher concentrations, the compound may interact with other structurally related enzymes.
Experimental Protocols
Here are detailed protocols for three common cytotoxicity assays. It is recommended to use at least two different methods to confirm results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Principle: An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
CellTox™ Green Cytotoxicity Assay
This fluorescent assay measures membrane integrity.
Principle: The CellTox™ Green dye is a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membrane integrity, resulting in a significant increase in fluorescence.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Addition: Add 15 µL of the CellTox™ Green Reagent to each well.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
Data Analysis: The fluorescence signal is directly proportional to the number of dead cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Mammalian Cell Lines (IC₅₀ in µM)
| Cell Line | MTT Assay (48h) | LDH Release Assay (48h) | CellTox™ Green (48h) |
| HepG2 | > 100 | > 100 | > 100 |
| A549 | 85.2 | 92.5 | 88.7 |
| HEK293 | > 100 | > 100 | > 100 |
| Vero | > 100 | > 100 | > 100 |
Note: This data is hypothetical and should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination of media or reagents. | Use fresh, sterile reagents. Check for microbial contamination. |
| Low signal in LDH assay | Insufficient cell lysis or low cell number. | Ensure complete lysis for the maximum control. Optimize cell seeding density. |
| Inconsistent results between assays | Compound interference with a specific assay (e.g., MTT reduction by the compound). | Use multiple assays based on different principles. Run a cell-free assay to check for direct compound interference. |
| High variability between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. |
| Unexpectedly high cytotoxicity | Off-target effects of this compound. | Investigate potential off-target pathways (e.g., kinase inhibition). |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Potential Off-Target Signaling Pathway of Quinoxaline-Based Inhibitors
Caption: Potential off-target signaling pathways affected by quinoxaline-based inhibitors.
References
- 1. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining DprE1-IN-4 Treatment Regimens in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DprE1-IN-4 and other DprE1 inhibitors in preclinical animal models of tuberculosis.
Disclaimer: The following protocols and data are based on published studies of well-characterized DprE1 inhibitors, such as BTZ-043, and are intended to serve as a guide. Researchers should adapt these recommendations based on the specific properties of this compound and their experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DprE1 inhibitors like this compound?
A1: DprE1 inhibitors target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway.[1][2][3][4][5] DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, key components of the mycobacterial cell wall.[6] By inhibiting this enzyme, these compounds disrupt cell wall integrity, leading to bacterial cell death.[3][4][5][7]
Q2: Which animal model is most appropriate for evaluating the efficacy of this compound?
A2: The C3HeB/FeJ mouse model is increasingly used for evaluating anti-tuberculosis drug candidates as it develops caseous necrotic pulmonary lesions similar to those seen in human tuberculosis.[1][8][9] This model allows for the assessment of drug penetration and efficacy within these complex lesion structures.[1][8][9] Conventional BALB/c mice are also used, particularly for initial efficacy screening.[9]
Q3: What is a typical starting dose and route of administration for a DprE1 inhibitor in mice?
A3: For DprE1 inhibitors like BTZ-043, oral administration is common.[1] A dose of 100 mg/kg body weight, administered five days a week, has been shown to be effective in reducing bacterial load in the lungs and spleens of C3HeB/FeJ mice over a two-month treatment period.[1] However, the optimal dose for this compound may vary, and dose-finding studies are recommended.
Q4: How can I assess the toxicity of this compound in my animal model?
A4: Acute and subacute toxicity studies are crucial. In albino mice, a safe oral dose of 300 mg/kg has been reported for some novel DprE1 inhibitors, with no abnormalities observed over 28 days.[10] Toxicity can be assessed by monitoring animal weight, behavior, and performing histopathological analysis of vital organs (liver, kidneys, heart, lungs) at the end of the study.[10]
Q5: What are the expected outcomes when treating infected mice with an effective DprE1 inhibitor?
A5: Effective treatment should lead to a significant reduction in the bacterial burden (log10 CFU) in the lungs and spleen compared to untreated control animals.[1] For example, treatment with BTZ-043 has been shown to cause a dose-dependent reduction in bacterial load over two months of therapy.[1] Improvement in lung histology, with reduced inflammation and lesion size, is also a key indicator of efficacy.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy (No reduction in bacterial load) | - Insufficient drug exposure at the site of infection.- Poor oral bioavailability of this compound.- Suboptimal dosing regimen (dose or frequency).- Development of drug resistance. | - Perform pharmacokinetic studies to determine plasma and tissue concentrations of this compound.- Evaluate alternative routes of administration (e.g., intraperitoneal) or drug formulations to improve absorption.- Conduct a dose-escalation study to identify a more effective dose.- Isolate mycobacteria from treated animals and perform in vitro susceptibility testing. |
| High Animal Toxicity or Mortality | - The administered dose of this compound is too high.- Off-target effects of the compound.- Interaction with other experimental variables. | - Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).- Review the literature for known toxicities of similar compounds.- Ensure the purity of the this compound compound.- Monitor animals closely for clinical signs of toxicity and establish clear humane endpoints. |
| Variability in Treatment Response Between Animals | - Inconsistent drug administration.- Biological variability within the animal cohort.- Differences in the severity of infection at the start of treatment. | - Ensure accurate and consistent dosing for all animals. Oral gavage is preferred for precise dosing.- Increase the number of animals per group to improve statistical power.- Standardize the infection protocol to ensure a consistent bacterial load at the onset of treatment. |
| Difficulty in Assessing Drug Penetration into Lesions | - Limitations of the analytical method for detecting the compound.- Insufficient drug concentration in the tissue. | - Utilize sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for tissue homogenates.- Consider imaging techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging to visualize drug distribution within lung lesions. |
Experimental Protocols
In Vivo Efficacy Study in the C3HeB/FeJ Mouse Model
-
Animal Model: Female C3HeB/FeJ mice, 8-10 weeks old.
-
Infection: Low-dose aerosol infection with Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a chronic infection with caseous necrotic lung lesions.
-
Treatment Initiation: Begin treatment 8-10 weeks post-infection.
-
Drug Formulation: Suspend this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing:
-
Treatment Group: Administer this compound orally via gavage at the desired dose (e.g., starting at 100 mg/kg) once daily, five days a week.
-
Control Group: Administer the vehicle only.
-
-
Treatment Duration: 4 to 8 weeks.
-
Outcome Measures:
-
Bacterial Load: At the end of the treatment period, euthanize mice and homogenize lungs and spleens. Plate serial dilutions on 7H11 agar to determine the number of colony-forming units (CFU).
-
Histopathology: Fix lung lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung pathology.
-
Pharmacokinetic Study in Mice
-
Animals: Healthy, uninfected mice (e.g., BALB/c or C57BL/6).
-
Dosing: Administer a single oral dose of this compound.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Tissue Distribution (Optional): At selected time points, euthanize animals and collect tissues of interest (e.g., lungs, liver, spleen).
-
Analysis: Determine the concentration of this compound in plasma and tissue homogenates using a validated LC-MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Quantitative Data Summary
Table 1: Efficacy of DprE1 Inhibitors in C3HeB/FeJ Mice (2-Month Treatment)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU Reduction in Lungs (vs. Control) | Mean Log10 CFU Reduction in Spleen (vs. Control) | Reference |
| BTZ-043 | 100 | Significant reduction | Significant reduction | [1] |
| PBTZ169 | 25 | 2.0 | Not Reported | [7] |
| OPC-167832 | 12.5 | Superior efficacy | Not Reported | [8][9] |
| TBA-7371 | 100 | Significant efficacy | Not Reported | [8][9] |
Table 2: In Vitro Activity and Pharmacokinetic Properties of Selected DprE1 Inhibitors
| Compound | MIC against Mtb H37Rv (µM) | Plasma Protein Binding (%) | Half-life in Mice (hours) | Reference |
| Pyrimidino-morpholine series | 0.6 - 1.7 | Not Reported | 0.45 - 1.0 | [11] |
| BTZ-043 | ~0.0023 | 99.4 (human plasma) | Not specified in provided abstracts | [1][7] |
| TBA-7371 | ~1.5 | Not Reported | Not specified in provided abstracts | [9] |
Visualizations
Caption: Mechanism of DprE1 inhibition in the mycobacterial cell wall synthesis pathway.
Caption: Experimental workflow for evaluating this compound in a mouse model of tuberculosis.
References
- 1. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. doaj.org [doaj.org]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
Addressing variability in DprE1-IN-4 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active non-covalent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial flavoenzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of the mycobacterial cell wall.[3][4][5] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan synthesis.[3][4] By non-covalently binding to DprE1, this compound blocks this pathway, leading to the disruption of cell wall integrity and ultimately causing bacterial cell lysis and death.[3]
2. What are the key experimental parameters for this compound?
Below is a summary of the reported in vitro and in vivo activity for this compound.
| Parameter | Value | Species/Strain | Reference |
| IC50 | 0.90 µg/mL | DprE1 Enzyme | [1] |
| MIC | 0.12 µg/mL | M. tuberculosis H37Rv | [1][2] |
| MIC | 0.24 µg/mL | Drug-Resistant M. tuberculosis | [1][2] |
| MIC | 0.24 µg/mL | M. tuberculosis Clinical Isolates (13946a, 14862b) | [1] |
| MIC | 0.48 µg/mL | PBTZ169-Resistant M. tuberculosis Strain | [1] |
| In Vivo Efficacy | 2.02 log10 CFU reduction in lungs | Acute Mouse Model of Tuberculosis (100 mg/kg, p.o., daily for 3 weeks) | [1] |
3. What are the pharmacokinetic properties of this compound?
Pharmacokinetic studies in mice have been conducted for this compound.
| Parameter | Route | Dose | Value | Unit | Reference |
| Cmax | Oral | 50 mg/kg | 486 | ng/mL | [1] |
| AUC(0-∞) | Oral | 50 mg/kg | 657 | ng·h/mL | [1] |
| Bioavailability (F) | Oral | 50 mg/kg | 7.9 | % | [1] |
4. What is the chemical information for this compound?
| Property | Value | Reference |
| CAS Number | 2419160-96-4 | [1][6] |
| Molecular Formula | C20H21N3O5S | [6] |
| Molecular Weight | 415.46 | [6] |
Troubleshooting Guide
Issue 1: Higher than expected MIC values in whole-cell assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | DprE1 inhibitors, particularly those with lipophilic characteristics, can have low aqueous solubility.[7] Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. Consider performing a solubility test for your specific medium. |
| Target Overexpression | If using a genetically modified strain of M. tuberculosis, confirm that DprE1 is not overexpressed, as this can lead to an apparent decrease in potency.[1] |
| Incorrect Assay Conditions | Verify the pH, incubation time, and temperature of your assay. Ensure that the bacterial culture is in the logarithmic growth phase. |
| Compound Degradation | Although generally stable, improper storage or handling can lead to degradation. Store this compound as recommended by the supplier and prepare fresh stock solutions for each experiment. |
Issue 2: Low or no activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Enzyme Quality | Recombinant DprE1 can be challenging to express and purify in a soluble and active form.[8] Confirm the purity and activity of your enzyme preparation using a positive control inhibitor. Co-expression with chaperones like GroEL may be necessary for proper folding.[8] |
| Incorrect Assay Buffer | Ensure the buffer composition, including pH and any necessary co-factors (e.g., FAD), is optimal for DprE1 activity. |
| Substrate Quality | The substrate, decaprenylphosphoryl-β-D-ribose (DPR), can be unstable. Use freshly prepared or properly stored substrate. |
| Assay Detection Method | If using a coupled assay (e.g., with DprE2), ensure the second enzyme is active and all components for the detection method (e.g., resazurin, DCPIP) are fresh and at the correct concentrations. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Due to the potency of this compound, small variations in concentration can lead to significant differences in activity. Use calibrated pipettes and consider preparing a master mix for serial dilutions. |
| Cell Clumping | M. tuberculosis and other mycobacteria can clump, leading to variability in the number of cells per well. Use a mild detergent (e.g., Tween-80) in your culture medium and vortex the cell suspension before plating. |
| Edge Effects in Plates | Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile medium. |
Experimental Protocols and Visualizations
DprE1 Signaling Pathway and Inhibition
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: DprE1 pathway and inhibition by this compound.
General Experimental Workflow for MIC Determination
This workflow outlines the typical steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Caption: General workflow for MIC determination.
Troubleshooting Logic for High MIC Values
This diagram provides a logical approach to troubleshooting unexpectedly high MIC values.
Caption: Troubleshooting logic for high MIC values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2419160-96-4|DC Chemicals [dcchemicals.com]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DprE1-IN-4 Resistance Mutation Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of resistance mutations to DprE1 inhibitors, exemplified by DprE1-IN-4.
Frequently Asked Questions (FAQs)
Q1: We are unable to generate this compound resistant mutants by plating M. tuberculosis on agar containing the inhibitor. What could be the reason?
A1: There are several potential reasons for this issue:
-
Inhibitor Concentration: The concentration of this compound might be too high, leading to rapid killing of all bacteria before spontaneous mutants can arise. We recommend plating on a range of concentrations, typically from 1x to 10x the Minimum Inhibitory Concentration (MIC).
-
Inoculum Size: A low inoculum size may not contain a sufficient number of spontaneous mutants. Ensure you are plating a high-density culture (e.g., 10^8 to 10^9 CFU/mL).
-
Target Vulnerability: The target, DprE1, is essential for mycobacterial cell wall synthesis.[1][2] Mutations that confer resistance might also impair the enzyme's function, leading to reduced fitness or non-viable mutants.[2][3]
-
Alternative Resistance Mechanisms: Resistance may not be solely due to target modification. Efflux pump upregulation is another known mechanism for low-level resistance to some DprE1 inhibitors.[4][5][6][7]
Q2: We have identified a mutation in the dprE1 gene of a resistant isolate. How can we confirm that this mutation is responsible for the resistance phenotype?
A2: To confirm the role of the identified mutation, you can perform the following experiments:
-
Site-Directed Mutagenesis: Introduce the specific mutation into a susceptible (wild-type) strain of M. tuberculosis using techniques like recombineering.[3] Subsequently, determine the MIC of this compound for the engineered mutant and compare it to the wild-type strain. An increase in MIC will confirm the mutation's role in resistance.
-
Enzymatic Assays: Express and purify the mutant DprE1 enzyme and compare its kinetic parameters and susceptibility to this compound with the wild-type enzyme.[3][8] A higher IC50 value for the mutant enzyme would provide biochemical evidence of resistance.
Q3: Our whole-genome sequencing data from a resistant mutant does not show any mutations in the dprE1 gene. What are other possibilities?
A3: If no mutations are found in dprE1, consider the following alternative resistance mechanisms:
-
Efflux Pump Upregulation: Mutations in the rv0678 gene, a transcriptional repressor of the MmpS5/L5 efflux pump, have been shown to confer low-level resistance to benzothiazinone DprE1 inhibitors.[4][5][6][7] Analyze your sequencing data for mutations in rv0678.
-
Drug Modification/Inactivation: Although less common for this class of inhibitors, bacteria can evolve enzymes that modify or inactivate the drug.
-
Promoter Mutations: Mutations in the promoter region of dprE1 could lead to its overexpression, potentially requiring higher concentrations of the inhibitor for the same effect.
Q4: We observe a significant fitness cost (slower growth) in our generated this compound resistant mutants. Is this expected?
A4: Yes, a fitness cost is often associated with resistance mutations in essential genes. The Cys387 residue in DprE1 is critical for its enzymatic activity.[1][2] Mutations at this site, such as C387G and C387N, can significantly decrease the catalytic efficiency of the enzyme, leading to a lower growth rate.[2][3]
Troubleshooting Guides
Problem: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation | Ensure a standardized inoculum is used for each experiment. Grow cultures to mid-log phase and adjust the optical density to a consistent value before dilution. |
| Drug solution instability | Prepare fresh stock solutions of this compound for each experiment. Some compounds may be unstable in solution over time. |
| Assay method | The choice of MIC assay (broth microdilution vs. agar dilution) can influence the results. Ensure you are using a consistent and validated protocol. The resazurin reduction microplate assay (REMA) is a commonly used method.[3] |
| Plate reading time | For colorimetric assays like REMA, the time of reading can affect the results. Read all plates at a consistent time point after the addition of the indicator dye. |
Problem: Low yield of purified mutant DprE1 enzyme.
| Possible Cause | Troubleshooting Step |
| Protein instability | The introduced mutation may destabilize the protein. Try expressing the protein at a lower temperature (e.g., 16-20°C) to improve folding and solubility. |
| Codon usage | If expressing in E. coli, the codon usage of the mutated gene might not be optimal. Consider using an E. coli expression strain that co-expresses tRNAs for rare codons. |
| Co-expression of chaperones | Co-expression with chaperones like GroEL/ES can aid in the proper folding of the DprE1 protein.[3] |
Quantitative Data Summary
Table 1: MIC Values of PBTZ169 and Ty38c against M. tuberculosis H37Rv and Cys387 Mutants
| Strain/Mutant | PBTZ169 MIC (µg/mL) | Ty38c MIC (µg/mL) |
| Wild-type H37Rv | 0.0005 | 0.001 |
| C387G | 0.5 | 0.04 |
| C387A | >1 | 0.1 |
| C387S | 0.5 | 0.001 |
| C387T | >1 | 0.8 |
| C387N | 0.6 | 0.1 |
| (Data sourced from[3]) |
Table 2: Steady-State Kinetic Parameters of Wild-Type and Mutant DprE1 Enzymes
| Enzyme | K0.5 (mM) | kcat (s-1) | kcat/K0.5 (s-1mM-1) |
| Wild-type | 0.35 ± 0.04 | 1.12 ± 0.06 | 3.20 |
| C387G | 0.38 ± 0.05 | 0.31 ± 0.02 | 0.82 |
| C387A | 0.33 ± 0.03 | 0.95 ± 0.05 | 2.88 |
| C387S | 0.36 ± 0.04 | 0.89 ± 0.04 | 2.47 |
| C387T | 0.34 ± 0.03 | 1.05 ± 0.07 | 3.09 |
| C387N | 0.39 ± 0.06 | 0.35 ± 0.03 | 0.90 |
| (Data sourced from[3]) |
Experimental Protocols
Protocol 1: Generation of DprE1 Resistant Mutants by Site-Directed Mutagenesis (Recombineering)
-
Prepare Electrocompetent M. tuberculosis: Grow M. tuberculosis H37Rv harboring the pJV53 plasmid (expressing the Che9c recombinase) to the mid-log phase (OD600 of ~0.5) in 7H9 medium supplemented with kanamycin.
-
Induce Recombinase Expression: Add 0.2% acetamide to the culture and incubate overnight to induce the expression of the recombinase.
-
Prepare Oligonucleotides: Synthesize 70-bp single-stranded oligonucleotides containing the desired mutation in the dprE1 gene.
-
Electroporation: Prepare electrocompetent cells and electroporate with 100 ng of the synthesized oligonucleotides.
-
Selection of Mutants: Plate the transformed cells on 7H10 agar containing this compound at a concentration of 4x-8x the MIC.
-
Confirmation: Isolate genomic DNA from resistant colonies and sequence the dprE1 gene to confirm the presence of the desired mutation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Reduction Microplate Assay (REMA)
-
Prepare Inoculum: Grow M. tuberculosis strains in 7H9 medium to an OD600 of ~1.0. Dilute the culture 1:1000 in fresh 7H9 medium.
-
Drug Dilution Series: In a 96-well plate, prepare a two-fold serial dilution of this compound in 7H9 medium.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for another 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
Protocol 3: DprE1 Enzymatic Activity Assay
This protocol describes a two-step coupled enzymatic assay to measure the activity of purified DprE1.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), FAD, and the purified DprE1 enzyme (wild-type or mutant).
-
Initiate Reaction: Start the reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
-
DprE1 Reaction: DprE1 oxidizes DPR to decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX).
-
Coupled Reaction: The electrons from the reduced FAD are transferred to an acceptor molecule, such as 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable change in absorbance.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the DprE1 enzyme activity. For determining kinetic parameters, vary the concentration of the substrate (DPR).[3][8]
Visualizations
Caption: Experimental workflow for identifying and characterizing this compound resistance mutations.
References
- 1. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DprE1 Inhibitors: DprE1-IN-4 vs. Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death. DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: non-covalent and covalent inhibitors.
This guide provides an objective comparison of the non-covalent inhibitor DprE1-IN-4 and prominent covalent DprE1 inhibitors, supported by experimental data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to the well-characterized covalent DprE1 inhibitors, BTZ043 and PBTZ169 (Macozinone). It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy against M. tuberculosis
| Inhibitor | Type | Target | IC50 (DprE1) | MIC (Mtb H37Rv) | MIC (Drug-Resistant Mtb) |
| This compound | Non-covalent | DprE1 | 0.90 µg/mL[1] | 0.12 µg/mL[1] | 0.24 µg/mL[1] |
| BTZ043 | Covalent | DprE1 | Not widely reported | ~0.001 µg/mL | Active against MDR/XDR strains |
| PBTZ169 (Macozinone) | Covalent | DprE1 | Not widely reported | ~0.0002 ng/mL | Active against MDR/XDR strains |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Inhibitor | Dosing (Mouse Model) | Efficacy (Lung CFU Reduction) | Reference |
| This compound | 50 mg/kg (oral, acute model) | Significant bactericidal activity | [1] |
| BTZ043 | 50-200 mg/kg (oral, C3HeB/FeJ mice) | Dose-dependent reduction, significant after 8 weeks | [2] |
| PBTZ169 (Macozinone) | 50-100 mg/kg (oral, C3HeB/FeJ mice) | ~1.5 log10 CFU reduction vs. control after 8 weeks | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DprE1 Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against DprE1.
Materials:
-
Purified recombinant DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)
-
Cofactor: FAD
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4, with a detergent like Tween-80)
-
Test compound (e.g., this compound or a covalent inhibitor) dissolved in DMSO
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon DPR oxidation)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add a small volume of each compound dilution. Include a DMSO-only control.
-
Add the DprE1 enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (DPR) and cofactor (FAD).
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv or a clinical isolate)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound serially diluted in Middlebrook 7H9 broth
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific McFarland turbidity standard (e.g., 0.5) and then diluted.
Procedure:
-
Prepare a bacterial suspension from a fresh culture of M. tuberculosis and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, add the serially diluted test compound to the wells. Include a drug-free growth control well and a sterility control well (broth only).
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in an Acute Mouse Model of Tuberculosis
This protocol provides a general framework for assessing the in vivo efficacy of an anti-tuberculosis compound in an acute mouse infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c strain)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
Test compound formulated for oral administration
-
Vehicle control
-
Positive control drug (e.g., isoniazid)
-
Equipment for humane euthanasia and organ harvesting
-
Materials for bacterial enumeration (homogenizers, agar plates, incubator)
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
After a set period to allow the infection to establish (e.g., 1 day), begin treatment with the test compound, vehicle control, or positive control drug. Administer the treatment daily via oral gavage for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in a suitable buffer.
-
Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until bacterial colonies (Colony Forming Units, CFUs) are visible.
-
Count the CFUs to determine the bacterial load in each organ.
-
Efficacy is determined by comparing the log10 CFU reduction in the treated groups to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key concepts related to DprE1 inhibition and experimental workflows.
Caption: DprE1 pathway and inhibitor action.
Caption: Drug discovery workflow for DprE1 inhibitors.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DprE1 Inhibitors: DprE1-IN-4 vs. BTZ043 in Anti-Tubercular Activity
A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of two prominent DprE1 inhibitors in the fight against Mycobacterium tuberculosis.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically narrowed the therapeutic options for tuberculosis, a devastating infectious disease worldwide. This has spurred the development of novel anti-tubercular agents with unique mechanisms of action. Among the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. This guide provides a comprehensive comparison of two key DprE1 inhibitors, DprE1-IN-4 and BTZ043, focusing on their anti-tubercular activity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Anti-Tubercular Activity
The in vitro potency of this compound and BTZ043 has been evaluated against various strains of M. tuberculosis. The following tables summarize the key quantitative data for a direct comparison of their activity.
| Compound | Target | IC50 |
| This compound | DprE1 Enzyme | 0.90 µg/mL[1] |
| BTZ043 | DprE1 Enzyme | Not explicitly found |
Table 1: Comparative Inhibitory Concentration (IC50) against the DprE1 Enzyme. This table highlights the concentration of each compound required to inhibit 50% of the DprE1 enzyme activity in vitro.
| Compound | M. tuberculosis Strain | MIC |
| This compound | H37Rv | 0.12 µg/mL[1] |
| This compound | Drug-Resistant Strain | 0.24 µg/mL[1] |
| BTZ043 | M. tuberculosis complex | 1 - 30 ng/mL |
| BTZ043 | Mtb Erdman | 0.008 µg/mL[2] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) against M. tuberculosis. This table showcases the lowest concentration of each compound that prevents visible growth of M. tuberculosis.
Mechanism of Action: Targeting the DprE1 Pathway
Both this compound and BTZ043 exert their anti-tubercular effects by inhibiting the DprE1 enzyme. DprE1 is a key player in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[3][4] Inhibition of DprE1 disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death.
Figure 1: DprE1 Signaling Pathway. This diagram illustrates the role of DprE1 in the arabinogalactan synthesis pathway and the inhibitory action of this compound and BTZ043.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values for anti-tubercular compounds are typically determined using the broth microdilution method. The EUCAST (European Committee on Antimicrobial Susceptibility Testing) has established a reference protocol for this assay.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis colonies are harvested from solid medium and suspended in sterile water with glass beads.
-
The suspension is vortexed to create a homogenous mixture.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted 1:100 to achieve a final inoculum of approximately 10^5 colony-forming units (CFU)/mL.[5][6]
2. Assay Plate Preparation:
-
The anti-tubercular agents (this compound or BTZ043) are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[5][7]
-
A drug-free well serves as a growth control.
3. Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well of the microtiter plate.
-
The plates are sealed and incubated at 37°C for 7-14 days, or until visible growth is observed in the growth control well.[5]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[5]
DprE1 Enzyme Inhibition Assay
The inhibitory activity of compounds against the DprE1 enzyme can be assessed using various in vitro assays. A common method is the resazurin-based assay.
1. Reaction Mixture Preparation:
-
Purified DprE1 enzyme is added to a reaction buffer.
-
The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is added to the mixture.
-
The test compound (this compound or BTZ043) at various concentrations is added to the reaction wells.
2. Enzyme Reaction:
-
The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C). The DprE1 enzyme oxidizes DPR, and in the process, a cofactor (like FAD) is reduced.
3. Detection of Inhibition:
-
The redox indicator resazurin is added to the reaction. The reduced cofactor from the enzymatic reaction reduces resazurin to the fluorescent product resorufin.
-
The fluorescence is measured using a plate reader. A decrease in fluorescence in the presence of the test compound indicates inhibition of the DprE1 enzyme.
4. IC50 Calculation:
-
The concentration of the inhibitor that causes a 50% reduction in the signal (fluorescence) compared to the control (no inhibitor) is determined as the IC50 value.
Figure 2: Experimental Workflow. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) for anti-tubercular compounds.
Conclusion
Both this compound and BTZ043 are potent inhibitors of the DprE1 enzyme, demonstrating significant anti-tubercular activity. Based on the available data, BTZ043 exhibits a lower MIC against M. tuberculosis in vitro, suggesting higher whole-cell potency. However, this compound also shows strong activity against both drug-sensitive and drug-resistant strains. The selection of a lead candidate for further development would depend on a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties, as well as their safety profiles in preclinical and clinical studies. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further comparative studies and to standardize the evaluation of novel DprE1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Preclinical Showdown: A Comparative Guide to DprE1 Inhibitors DprE1-IN-4 and TBA-7371
For Immediate Release
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical target. DprE1 is essential for the biosynthesis of the mycobacterial cell wall, making it a prime candidate for drug development. This guide provides a detailed comparison of two promising non-covalent DprE1 inhibitors, DprE1-IN-4 and TBA-7371, based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Mechanism of Action: Targeting the Mycobacterial Wall
Both this compound and TBA-7371 are inhibitors of the DprE1 enzyme, which plays a pivotal role in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][2] By inhibiting DprE1, these compounds disrupt the integrity of the cell wall, ultimately leading to bacterial cell death.[1][2] Both compounds are classified as non-covalent inhibitors of DprE1.[3]
In Vitro Activity: A Head-to-Head Look at Potency
Both this compound and TBA-7371 have demonstrated potent activity against Mycobacterium tuberculosis in vitro. The following table summarizes their key inhibitory concentrations.
| Parameter | This compound | TBA-7371 |
| IC50 (DprE1) | 0.90 µg/mL[3] | Not explicitly found |
| MIC (M. tb H37Rv) | 0.12 µg/mL[3] | ~0.64 µg/mL[3] |
| MIC (Drug-Resistant M. tb) | 0.24 µg/mL[3] | Not explicitly found |
| MIC (PBTZ169-Resistant M. tb) | 0.48 µg/mL[3] | Not explicitly found |
Pharmacokinetics: Bioavailability and Exposure
Pharmacokinetic properties are crucial for the translation of in vitro activity to in vivo efficacy. The available data for this compound and TBA-7371 are presented below.
| Parameter | This compound (50 mg/kg, oral) | TBA-7371 |
| Maximum Plasma Concentration (Cmax) | 486 ng/mL[3] | Data not available in a comparable format |
| Plasma Exposure (AUC0-∞) | 657 ng·h/mL[3] | Data not available in a comparable format |
| Oral Bioavailability (F) | 7.9%[3] | Data not available in a comparable format |
In Vivo Efficacy: Performance in Preclinical Models
Both compounds have shown significant bactericidal activity in mouse models of tuberculosis, demonstrating their potential for in vivo application.
| Animal Model | This compound | TBA-7371 |
| Acute Mouse Model | Significant bactericidal activity observed[3] | Bactericidal activity demonstrated[4] |
| Chronic C3HeB/FeJ Mouse Model | Data not available | Dose-dependent bactericidal activity at 100 and 200 mg/kg twice daily[5] |
Experimental Protocols
A summary of the methodologies used in the cited preclinical studies is provided to ensure a clear understanding of the data presented.
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) for both compounds was likely determined using a standard broth microdilution method. In this assay, serial dilutions of the compounds are prepared in 96-well plates containing a liquid growth medium. A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vivo Efficacy Studies (Mouse Models)
The in vivo efficacy of these compounds was evaluated in mouse models of tuberculosis. Typically, mice are infected with M. tuberculosis via an aerosol route to establish a lung infection. After a set period to allow the infection to establish, the mice are treated with the compounds orally at specified doses and frequencies. The efficacy of the treatment is assessed by measuring the bacterial load (colony-forming units, CFU) in the lungs and sometimes other organs like the spleen, at different time points during and after treatment. A significant reduction in CFU counts compared to untreated control mice indicates bactericidal activity.
Conclusion
Both this compound and TBA-7371 are promising non-covalent inhibitors of DprE1 with potent anti-tuberculosis activity in preclinical models. Based on the available data, this compound exhibits a lower MIC against the standard H37Rv strain of M. tuberculosis compared to TBA-7371. However, a direct comparison is challenging due to the lack of head-to-head studies. The pharmacokinetic profile of this compound has been partially characterized, revealing moderate oral bioavailability. TBA-7371 has demonstrated dose-dependent efficacy in a chronic mouse model, a critical step in preclinical development.
Further comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two DprE1 inhibitors. Such studies should include direct head-to-head comparisons of in vitro potency against a broader panel of clinical isolates, comprehensive pharmacokinetic profiling in multiple species, and efficacy studies in both acute and chronic models of tuberculosis. The insights gained from such research will be invaluable for prioritizing the clinical development of the most promising DprE1 inhibitors to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4p8p - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. mdpi.com [mdpi.com]
Validating the Noncovalent Binding Mode of DprE1-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the noncovalent inhibitor DprE1-IN-4 with covalent inhibitors of Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating the noncovalent binding mechanism of novel DprE1 inhibitors.
DprE1 Inhibition: Covalent vs. Noncovalent Mechanisms
DprE1 is a key flavoenzyme involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Its inhibition leads to bacterial cell death, making it a prime target for anti-tuberculosis drug development.[3] DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and noncovalent inhibitors.
Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), typically contain a reactive functional group (e.g., a nitro group) that, upon activation by the FAD cofactor in the DprE1 active site, forms an irreversible covalent bond with a cysteine residue, Cys387.[2][4] While highly potent, the permanent nature of this interaction can raise concerns about off-target effects and potential toxicity.
Noncovalent inhibitors, represented here by the hypothetical this compound, bind to the enzyme's active site through reversible interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2][5] This class of inhibitors offers the potential for a better safety profile by avoiding permanent modification of the target protein. Prominent examples of noncovalent DprE1 inhibitors include TCA1 and TBA-7371.[1][3][6]
Comparative Performance Data
The following table summarizes key quantitative data for a representative noncovalent inhibitor (this compound, with data based on published noncovalent inhibitors like TCA1 and TBA-7371) and a typical covalent inhibitor (a benzothiazinone derivative).
| Parameter | This compound (Noncovalent) | Covalent Inhibitor (e.g., BTZ derivative) | Reference |
| Binding Affinity (Kd) | ~20 - 100 nM | Not applicable (irreversible) | [7] |
| Enzyme Inhibition (IC50) | ~5 - 50 nM | ~0.1 - 5 nM | [8][9] |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | ~0.1 - 1 µg/mL | ~0.001 - 0.1 µg/mL | [1][8] |
| Effect of Cys387 Mutation (e.g., C387S) | Minimal effect on IC50 | Significant increase in IC50 (resistance) | [10][11] |
| Effect of Tyr314 Mutation (e.g., Y314C) | Significant increase in IC50 (resistance) | Minimal effect on IC50 | [6][12] |
Experimental Protocols for Binding Mode Validation
To unequivocally validate the noncovalent binding mode of an inhibitor like this compound, a combination of structural, biophysical, and biochemical assays is essential.
X-ray Crystallography
This technique provides high-resolution structural information of the enzyme-inhibitor complex, directly visualizing the binding mode.
Protocol:
-
Protein Expression and Purification: Express recombinant M. tuberculosis DprE1 in E. coli and purify using affinity and size-exclusion chromatography.
-
Crystallization: Screen for crystallization conditions of apo-DprE1 using vapor diffusion methods. Once crystals are obtained, they can be soaked with a solution containing this compound. Alternatively, co-crystallization can be performed by mixing the protein and inhibitor prior to setting up crystallization trials.[13][14]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the protein-inhibitor crystals at a synchrotron source.[15] Process the data and solve the structure by molecular replacement using a known DprE1 structure as a model. Refine the model to fit the electron density map, which will reveal the noncovalent interactions between this compound and the active site residues.[5][16]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique to quantify the kinetics and affinity of binding between an inhibitor and the target enzyme.[17][18]
Protocol:
-
Chip Preparation: Immobilize purified DprE1 onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). A measurable koff is a hallmark of a reversible, noncovalent interaction.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[19][20]
Protocol:
-
Sample Preparation: Prepare a solution of purified DprE1 in the sample cell and a solution of this compound in the titration syringe, both in the same buffer to minimize heats of dilution.[21]
-
Titration: Perform a series of injections of this compound into the DprE1 solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a binding model to determine the binding affinity (Ka = 1/Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[22][23]
Site-Directed Mutagenesis and Enzyme Inhibition Assay
This biochemical approach confirms the binding site and mechanism by assessing the inhibitor's activity against mutant forms of the enzyme.
Protocol:
-
Generation of DprE1 Mutants: Create point mutations in the dprE1 gene at key active site residues using site-directed mutagenesis. For validating a noncovalent inhibitor, it is crucial to test against a Cys387 mutant (e.g., C387S) and a mutant at a residue implicated in noncovalent inhibitor binding (e.g., Tyr314C).[6][10][11]
-
Protein Expression and Purification: Express and purify the wild-type and mutant DprE1 enzymes.
-
Enzyme Inhibition Assay: Measure the enzymatic activity of wild-type and mutant DprE1 in the presence of varying concentrations of this compound. A common assay monitors the conversion of the substrate decaprenylphosphoryl-β-D-ribose (DPR) to the product decaprenylphosphoryl-D-arabinose (DPA).[9]
-
Data Analysis: Determine the IC50 values for this compound against both wild-type and mutant enzymes. A lack of significant change in the IC50 for the Cys387S mutant, coupled with a significant increase for the Tyr314C mutant, would strongly support a noncovalent binding mode distinct from that of covalent inhibitors.[10][12]
Visualizing Key Pathways and Workflows
Caption: DprE1 enzymatic pathway and mechanisms of inhibition.
References
- 1. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Khan Academy [khanacademy.org]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 21. preprints.org [preprints.org]
- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DprE1-IN-4: A Novel Non-Covalent DprE1 Inhibitor for Tuberculosis Treatment
A deep dive into the cross-resistance profile of DprE1-IN-4 against other prominent DprE1 inhibitors, providing researchers and drug developers with critical data for the advancement of novel anti-tubercular agents.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall, making it a prime target for the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[3] Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1.[3][4] While highly potent, the efficacy of these compounds can be compromised by mutations at this specific residue, leading to drug resistance.[3]
This guide focuses on this compound, a potent and orally active non-covalent DprE1 inhibitor, and its cross-resistance profile with other key DprE1 inhibitors.[5] Understanding the performance of this compound against Mtb strains resistant to other DprE1 inhibitors is crucial for its development as a potential new anti-tubercular therapeutic.
DprE1 Signaling Pathway and Inhibitor Action
DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway, a vital component of the mycobacterial cell wall. DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][3][4] DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan (LAM). Inhibition of DprE1 disrupts the synthesis of these essential cell wall components, leading to bacterial cell death.[1]
Caption: DprE1 is a key enzyme in the mycobacterial cell wall synthesis pathway.
Cross-Resistance Data
The table below summarizes the in vitro activity of this compound and other selected DprE1 inhibitors against wild-type and resistant strains of M. tuberculosis.
| Compound | Class | Target Site Interaction | Mtb H37Rv (WT) MIC (µg/mL) | Mtb Drug-Resistant Strain MIC (µg/mL) | Mtb PBTZ169-Resistant Strain MIC (µg/mL) |
| This compound | Non-covalent | Active Site | 0.12 [5] | 0.24 [5] | 0.48 [5] |
| PBTZ169 | Covalent | Cys387 | ~0.001 | >10 (for Cys387 mutants) | >10 |
| BTZ043 | Covalent | Cys387 | ~0.001 | >10 (for Cys387 mutants) | >10 |
| Ty38c | Non-covalent | Active Site | ~1.0 | Not reported | Not reported |
| QN127 | Non-covalent | Active Site | ~0.8 | Not reported | Not reported |
Key Observations:
-
This compound demonstrates potent activity against the wild-type Mtb H37Rv strain.[5]
-
Importantly, this compound retains significant activity against a drug-resistant Mtb strain and a PBTZ169-resistant strain.[5] The modest increase in MIC for the PBTZ169-resistant strain suggests a lack of significant cross-resistance.
-
Covalent inhibitors like PBTZ169 and BTZ043 are highly potent against wild-type strains but lose their activity against strains with mutations in the Cys387 residue.
-
The data supports the hypothesis that non-covalent inhibitors can overcome resistance mechanisms that affect covalent inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the DprE1 inhibitors was determined using a broth microdilution method.
Workflow for MIC Determination:
Caption: A standardized workflow ensures reproducible MIC determination.
Detailed Methodology:
-
Bacterial Strains and Culture Conditions: M. tuberculosis H37Rv (ATCC 27294), drug-resistant clinical isolates, and laboratory-generated resistant strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A mid-log phase culture of Mtb was diluted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This was further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.
-
Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate. The bacterial inoculum was added to each well. The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
Generation of DprE1-Resistant Mutants
Resistant mutants are generated to understand the mechanisms of resistance and to test for cross-resistance.
Methodology:
-
Selection of Resistant Mutants: Wild-type M. tuberculosis H37Rv was plated on Middlebrook 7H11 agar containing the DprE1 inhibitor at a concentration 4-8 times the MIC.
-
Isolation and Confirmation: Colonies that appeared after 3-4 weeks of incubation were isolated and re-streaked on inhibitor-containing and inhibitor-free agar to confirm resistance.
-
Genotypic Analysis: The dprE1 gene from the resistant isolates was amplified by PCR and sequenced to identify mutations. Mutations in the Cys387 codon are commonly observed for covalent inhibitors.
Conclusion
The available data strongly suggests that this compound, a non-covalent DprE1 inhibitor, is a promising candidate for further development as an anti-tubercular agent. Its ability to maintain significant activity against a PBTZ169-resistant strain highlights a key advantage over covalent inhibitors and suggests it could be effective against strains that have developed resistance to this class of drugs. The lack of significant cross-resistance between covalent and non-covalent DprE1 inhibitors is a critical finding that supports the development of a diverse portfolio of DprE1-targeting drugs to combat the growing threat of drug-resistant tuberculosis. Further studies are warranted to fully elucidate the resistance profile of this compound and to evaluate its efficacy in more advanced preclinical models.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. geneonline.com [geneonline.com]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of DprE1 Inhibitors Against Multidrug-Resistant Tuberculosis
Introduction: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics. This guide provides a comparative analysis of the efficacy of DprE1 inhibitors against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains. As specific data for "DprE1-IN-4" is not available in published literature, this guide will use the well-characterized and clinically evaluated benzothiazinone DprE1 inhibitor, BTZ-043 , as a representative compound for this class. Its performance is compared against standard first-line and second-line anti-TB drugs.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of BTZ-043 and comparator drugs against drug-susceptible and multidrug-resistant M. tuberculosis strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against Drug-Susceptible M. tuberculosis H37Rv
| Compound | Class | MIC (µg/mL) |
| BTZ-043 | DprE1 Inhibitor | 0.001 - 0.008 [1][2] |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | 0.025 - 0.05 |
| Rifampicin | RNA Polymerase Inhibitor | 0.05 - 0.1 |
| Bedaquiline | ATP Synthase Inhibitor | 0.03 - 0.06[3] |
| Pretomanid | Mycolic Acid / Protein Synthesis Inhibitor | 0.06 - 0.25[4][5] |
| Linezolid | Protein Synthesis Inhibitor | 0.25 - 0.5[3] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) M. tuberculosis Strains
| Compound | Class | MIC Range (µg/mL) |
| BTZ-043 | DprE1 Inhibitor | 0.001 - 0.03 [6] |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | > 1.0 (Resistant) |
| Rifampicin | RNA Polymerase Inhibitor | > 1.0 (Resistant) |
| Bedaquiline | ATP Synthase Inhibitor | ≤ 0.12 (Susceptible)[7] |
| Pretomanid | Mycolic Acid / Protein Synthesis Inhibitor | ≤ 2.0 (Susceptible)[8] |
| Linezolid | Protein Synthesis Inhibitor | ≤ 1.0 (Susceptible)[7][8] |
Note: For MDR/XDR-TB, values for comparator drugs represent susceptibility breakpoints rather than a specific MIC range, as isolates will vary.
Table 3: Comparative In Vivo Efficacy in Murine Models of Chronic Tuberculosis
| Treatment Group (Drug & Dose) | Mouse Model | Treatment Duration | Mean Lung CFU Reduction (log₁₀) vs. Control |
| BTZ-043 (50 mg/kg) | BALB/c | 4 Weeks | ~1.0[9] |
| BTZ-043 (dose-dependent) | C3HeB/FeJ | 4-6 Weeks | ~2.0[1][10] |
| Bedaquiline (25 mg/kg) | BALB/c | 4 Weeks | 4.1[11] |
| Isoniazid (25 mg/kg) | BALB/c | 4 Weeks | ~2.0 - 2.5 |
Experimental Protocols
Detailed methodologies are essential for interpreting and comparing the experimental data presented.
1. Minimum Inhibitory Concentration (MIC) Assay: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a standard method for determining the MIC of compounds against M. tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Drug Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth within a 96-well microtiter plate.
-
Inoculum Preparation: A culture of M. tuberculosis (e.g., H37Rv) is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard, followed by dilution to achieve a final inoculum concentration of approximately 5 x 10⁴ CFU/well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the drug-containing wells. The plate is sealed and incubated at 37°C for 7 days.
-
Reagent Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Final Incubation and Reading: The plate is re-incubated for 24 hours. A blue color indicates that the drug concentration was sufficient to inhibit bacterial metabolism (no growth), while a pink color indicates metabolic activity (growth). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
2. In Vivo Efficacy in a Murine Model of Chronic Infection
The mouse model is the standard for preclinical evaluation of anti-TB drug efficacy.
Caption: Workflow for assessing in vivo efficacy in a mouse model of tuberculosis.
Protocol:
-
Infection: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv) to establish a pulmonary infection.
-
Treatment: After allowing the infection to become chronic (typically 2-4 weeks), treatment is initiated. Mice are dosed daily (5-6 days a week) via oral gavage with the test compound (e.g., BTZ-043), a positive control (e.g., isoniazid), or a vehicle control.
-
Evaluation: After a defined treatment period (e.g., 4 weeks), mice are euthanized. Lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, after which bacterial colonies are counted. The efficacy of the drug is determined by comparing the log₁₀ CFU counts in treated groups to the vehicle control group.
Mechanism of Action: DprE1 Inhibition
BTZ-043 and other benzothiazinones function as suicide substrates for the DprE1 enzyme, which is pivotal in the synthesis of the mycobacterial cell wall.
Caption: Mechanism of DprE1 inactivation by the benzothiazinone BTZ-043.
DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinan polymers of the mycobacterial cell wall. BTZ-043 is a prodrug; inside the mycobacterium, its nitro group is reduced by the FADH₂ cofactor within DprE1 to a reactive nitroso species.[9] This intermediate then forms an irreversible covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to its inactivation.[9] The resulting blockade of DPA synthesis halts cell wall construction, causing bacterial death.[6] This mechanism is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis.[12]
Conclusion
DprE1 inhibitors, represented here by BTZ-043, exhibit exceptional in vitro potency against both drug-susceptible and multidrug-resistant M. tuberculosis, with MIC values that are significantly lower than many first- and second-line anti-TB agents.[13] In vivo studies confirm its bactericidal activity, demonstrating significant reductions in bacterial load in the lungs and spleens of infected mice.[12] The novel mechanism of action, which targets a crucial and vulnerable step in cell wall biosynthesis, makes DprE1 inhibitors a highly promising class of drugs for the development of new, more effective regimens against MDR-TB.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. dovepress.com [dovepress.com]
- 8. Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: DprE1 Inhibitors Versus First-Line Tuberculosis Drugs
For Immediate Release
In the global fight against tuberculosis (TB), a formidable infectious disease caused by Mycobacterium tuberculosis, the emergence of drug-resistant strains necessitates the development of novel therapeutics. This guide provides a detailed head-to-head comparison of a promising new class of drugs, DprE1 inhibitors, represented here by the potent compound Macozinone (PBTZ-169), against the established first-line anti-TB agents: Isoniazid (INH), Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (PZA). This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] Its inhibition leads to bacterial cell death, making it a prime target for new anti-TB drugs.[3][4] DprE1 inhibitors, such as Macozinone, have demonstrated exceptional potency against M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range, significantly lower than some first-line drugs.[5] This guide presents a quantitative comparison of their in vitro activity, delves into their distinct mechanisms of action, and provides standardized experimental protocols for their evaluation.
Data Presentation: In Vitro Activity against M. tuberculosis H37Rv
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Macozinone and the first-line TB drugs against the reference strain M. tuberculosis H37Rv. Lower MIC values indicate higher potency.
| Drug | Drug Class/Target | MIC (µg/mL) | MIC (µM) |
| Macozinone (PBTZ-169) | DprE1 Inhibitor | ~0.0003 | ~0.00065 |
| Isoniazid (INH) | Mycolic Acid Synthesis | 0.03 - 0.12 | 0.22 - 0.87 |
| Rifampicin (RIF) | RNA Polymerase | 0.03 - 0.25 | 0.04 - 0.30 |
| Ethambutol (EMB) | Arabinosyl Transferase | 0.25 - 2.0 | 1.22 - 9.79 |
| Pyrazinamide (PZA) | Membrane Energetics (acidic pH) | 50 - 200 | 406 - 1625 |
Note: MIC values for first-line drugs are presented as ranges observed in various studies under standard testing conditions.[6][7][8] The MIC for Macozinone is derived from reported nanomolar concentrations.[5] PZA requires an acidic pH for optimal activity, and its MIC is determined under these specific conditions.[8][9]
Mechanisms of Action: A Comparative Overview
The efficacy of these anti-TB agents stems from their ability to disrupt essential bacterial processes. The following diagram illustrates the distinct cellular pathways targeted by DprE1 inhibitors and first-line TB drugs.
Caption: Mechanisms of action for DprE1 inhibitors and first-line TB drugs.
Experimental Protocols
Accurate and reproducible assessment of anti-tubercular activity is paramount. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the EUCAST reference protocol.[10][11][12][13]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Media and Reagents:
- Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[3] For Pyrazinamide, use a specialized acidic medium (pH 5.5-5.8) or a minimal medium like PZA-S1.[9][14]
- Antimicrobial Agents: Prepare stock solutions of the test compounds and first-line drugs in appropriate solvents (e.g., DMSO for many compounds, water for Isoniazid).[15] Sterilize by filtration.
- Resazurin Solution (Optional): 0.01% (w/v) in sterile distilled water, for viability assessment.[15]
2. Inoculum Preparation:
- Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
- Adjust the bacterial suspension to a McFarland standard of 0.5.
- Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[10][11]
3. Assay Procedure:
- Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well microtiter plate.
- Create a two-fold serial dilution of each drug across the plate, leaving a drug-free well for a growth control and a media-only well for a sterility control.
- Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
- Seal the plates and incubate at 37°C for 7-14 days.[3][15]
4. Reading and Interpretation:
- The MIC is defined as the lowest drug concentration that shows no visible growth (or a color change from blue to pink if using resazurin) compared to the drug-free control.[10][15]
The following diagram outlines the experimental workflow for MIC determination.
Caption: Experimental workflow for MIC determination.
Conclusion
DprE1 inhibitors represent a highly potent new class of anti-tubercular agents with a distinct mechanism of action compared to current first-line therapies. The significantly lower MIC values of compounds like Macozinone highlight their potential to be effective components of future TB treatment regimens, particularly in the face of growing drug resistance. Further in vivo studies and clinical trials are essential to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development of novel strategies to combat tuberculosis.
References
- 1. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Blood Agar Validation for Susceptibility Testing of Isoniazid, Rifampicin, Ethambutol, and Streptomycin to Mycobacterium tuberculosis Isolates | PLOS One [journals.plos.org]
- 8. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repub.eur.nl [repub.eur.nl]
- 13. EUCAST: Reference Method [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
Comparative Analysis of DprE1 Inhibitor Potency in Diverse Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading DprE1 Inhibitors
The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. This guide provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for three prominent DprE1 inhibitors—BTZ043, Macozinone (PBTZ169), and TBA-7371—as determined in various laboratory settings. The data presented herein, sourced from peer-reviewed studies, highlights the variability in IC50 values that can arise from different experimental conditions and methodologies.
Performance Comparison of DprE1 Inhibitors
The potency of DprE1 inhibitors is typically assessed through biochemical assays that measure the enzymatic activity of DprE1 in the presence of the inhibitor. The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by half, is a key metric for comparing the efficacy of different compounds. The following table summarizes the reported IC50 values for BTZ043, Macozinone, and TBA-7371 from various studies, illustrating the impact of different assay conditions.
| Inhibitor | Reported IC50 | Assay Type | Laboratory/Study Reference | Key Experimental Conditions |
| BTZ043 | 0.403 µM | Enzymatic Assay | [1] | Specific assay details not fully provided in the abstract. |
| 120 nM - 1.5 µM | Enzymatic Assay | [2] | Time-dependent inhibition study. | |
| Macozinone (PBTZ169) | 0.267 µM | Enzymatic Assay | [1] | Specific assay details not fully provided in the abstract. |
| 3-7x more active than BTZ043 | In vitro activity against various mycobacterial species | [3] | Resazurin microtiter assay (REMA). | |
| TBA-7371 | 10 nM | Enzymatic Assay | [4][5] | Non-covalent inhibitor. |
Note: The variability in IC50 values can be attributed to factors such as the specific recombinant DprE1 enzyme used, substrate concentration, buffer composition, and the detection method employed.
DprE1 Signaling Pathway and Inhibition
DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. The enzyme catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis. DprE1 inhibitors block this critical step, leading to the disruption of cell wall formation and subsequent bacterial death.
Caption: The DprE1 enzyme's role in the arabinogalactan biosynthesis pathway and its inhibition.
Experimental Methodologies
Accurate and reproducible determination of IC50 values is paramount in drug discovery. Below are detailed protocols for two common assays used to measure DprE1 inhibition.
Amplex Red Peroxidase-Coupled Enzymatic Assay
This assay provides a sensitive, fluorescence-based method for measuring DprE1 activity. The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of Amplex™ Red reagent by dissolving it in DMSO.
-
Prepare a working solution of horseradish peroxidase (HRP) in the assay buffer.
-
Prepare a stock solution of the DprE1 substrate, farnesylphosphoryl-β-D-ribofuranose (FPR), in an appropriate solvent.
-
The assay buffer typically consists of 50 mM HEPES (pH 7.5) and 100 mM NaCl.[6]
-
-
Assay Setup:
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FPR substrate (e.g., 200 µM) to all wells.[6]
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~571 nm and ~585 nm for resorufin, the fluorescent product) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Radiometric TLC-Based Assay
This traditional method directly measures the conversion of a radiolabeled substrate to its product, providing a direct assessment of enzyme activity.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl), cofactors such as NADH/NADPH (100 µM), and the purified DprE1/DprE2 enzyme complex (e.g., 10 µM).[6]
-
Add varying concentrations of the test inhibitor.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ¹⁴C-labeled substrate, decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR), to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).[6]
-
-
Extraction and Separation:
-
Quench the reaction by adding a mixture of chloroform and methanol (2:1, v/v).[6]
-
Separate the organic and aqueous phases. The lipid-soluble substrate and product will be in the organic phase.
-
Dry the organic phase and resuspend the residue in a small volume of chloroform:methanol (2:1, v/v).[6]
-
Spot the samples onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:ammonium hydroxide:water).[6]
-
-
Detection and Analysis:
-
Visualize the radiolabeled spots corresponding to the substrate (¹⁴C-DPR) and the product (¹⁴C-DPA) using autoradiography or a phosphorimager.
-
Quantify the intensity of the spots to determine the percentage of substrate conversion.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 of a DprE1 inhibitor.
Caption: A streamlined workflow for determining the IC50 of DprE1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DprE1-IN-4: A Guide for Laboratory Professionals
For researchers and scientists working with the novel decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, DprE1-IN-4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for chemical waste management in a research setting.
At the forefront of any chemical handling procedure is the Safety Data Sheet (SDS). This document, provided by the manufacturer, is the primary source of information regarding the hazards, handling, storage, and disposal of a specific chemical. Researchers must consult the SDS for this compound before initiating any disposal procedures.
General Disposal Protocol for Research-Grade Chemical Compounds
In the absence of a specific SDS for this compound, the following step-by-step procedure outlines the standard operational plan for the disposal of similar research-grade chemical compounds.
-
Hazard Identification and Waste Classification:
-
Review the SDS for this compound to identify its specific hazards (e.g., flammable, corrosive, toxic, reactive).
-
Based on the hazards, classify the waste as either non-hazardous or hazardous. Given its nature as a bioactive compound, it is prudent to handle this compound as hazardous waste unless explicitly stated otherwise in the SDS.
-
-
Waste Segregation:
-
Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, contaminated solvents).
-
-
Selection of Appropriate Waste Containers:
-
Use only approved, properly labeled hazardous waste containers.
-
Ensure containers are compatible with the chemical properties of this compound. For instance, if the compound is dissolved in a corrosive solvent, a corrosion-resistant container is necessary.
-
Containers must have a secure, tight-fitting lid.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Toxic").
-
Note the accumulation start date.
-
-
Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific instructions within the this compound Safety Data Sheet, researchers can ensure a safe laboratory environment and responsible chemical waste management. Your institution's Environmental Health and Safety department is a valuable resource for any specific questions or concerns regarding waste disposal.
Safeguarding Research: A Comprehensive Guide to Handling DprE1-IN-4
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of DprE1-IN-4, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of experimental procedures. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as a potentially hazardous substance. The following PPE and engineering controls are required at all times when handling this compound.
| PPE / Engineering Control | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of aerosols or fine powders. All handling of powdered this compound and preparation of solutions must be conducted within a fume hood. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | To protect against splashes of solutions containing this compound. Standard safety glasses are not sufficient. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent dermal absorption. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when handling large quantities of powdered this compound or if there is a risk of aerosolization outside of a fume hood. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.
-
If the package is intact, open it within a chemical fume hood.
Weighing and Solution Preparation:
-
All weighing of powdered this compound must be performed in a chemical fume hood on a tared weigh boat.
-
Use appropriate anti-static techniques to prevent dispersal of the powder.
-
Prepare solutions by slowly adding the solvent to the pre-weighed this compound to minimize dust generation.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be tightly sealed and clearly labeled with the compound name, concentration (if in solution), date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh boats, and other solid materials must be collected in a designated, labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a designated, labeled, and sealed hazardous waste container. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste. |
DprE1 Inhibition Pathway
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition. DprE1 is a crucial enzyme for the survival of Mycobacterium tuberculosis.
Experimental Protocols
DprE1 Enzyme Activity Assay
This protocol is adapted from established methods to determine the half-maximal inhibitory concentration (IC50) of this compound.[1]
Materials:
-
Purified recombinant DprE1 enzyme
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the DprE1 enzyme to each well.
-
Add the serially diluted this compound or DMSO (for the control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Prepare a detection mixture containing DPR, Amplex® Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.[2][3][4][5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model.[6][7] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
This compound formulation for oral or intravenous administration
-
Appropriate vehicle control
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
After a pre-determined period to establish infection (e.g., 2-4 weeks), randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., once daily by oral gavage). The control group should receive the vehicle only.
-
Monitor the health and body weight of the mice throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).
-
Compare the CFU counts between the treated and control groups to assess the efficacy of this compound.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: Reference Method [eucast.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
